Product packaging for Ethyl 4-methylpyrimidine-5-carboxylate(Cat. No.:CAS No. 110960-73-1)

Ethyl 4-methylpyrimidine-5-carboxylate

Cat. No.: B145769
CAS No.: 110960-73-1
M. Wt: 166.18 g/mol
InChI Key: VVZGEVKJTLFQQS-UHFFFAOYSA-N
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Description

Ethyl 4-methylpyrimidine-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B145769 Ethyl 4-methylpyrimidine-5-carboxylate CAS No. 110960-73-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-9-5-10-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZGEVKJTLFQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90526168
Record name Ethyl 4-methylpyrimidine-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110960-73-1
Record name Ethyl 4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-methylpyrimidine-5-carboxylate: Synthesis and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-methylpyrimidine-5-carboxylate is a key heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis and reactivity of this important molecule. A detailed, two-step synthetic protocol commencing with the oxidation of 4-methylpyrimidine to 4-methylpyrimidine-5-carboxylic acid, followed by Fischer esterification, is presented. Furthermore, the characteristic reactions of the pyrimidine core and the ester functionality are discussed, drawing on established principles of heterocyclic chemistry and the reactivity of analogous systems. This document aims to serve as a valuable resource for chemists engaged in the design and synthesis of complex molecules incorporating the 4-methylpyrimidine-5-carboxylate scaffold.

Synthesis of this compound

The most direct and well-documented method for the synthesis of this compound involves a two-step process:

  • Oxidation of commercially available 4-methylpyrimidine to 4-methylpyrimidine-5-carboxylic acid.

  • Esterification of the resulting carboxylic acid to the corresponding ethyl ester.

Step 1: Synthesis of 4-Methylpyrimidine-5-carboxylic Acid

The synthesis of 4-methylpyrimidine-5-carboxylic acid can be achieved through the oxidation of 4-methylpyrimidine using a strong oxidizing agent such as potassium permanganate[1].

Experimental Protocol:

  • Materials: 4-methylpyrimidine, potassium permanganate, sodium carbonate, water, hydrochloric acid, dichloromethane, ethyl acetate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, a mixture of 4-methylpyrimidine (1.0 eq), potassium permanganate (1.7 eq), and sodium carbonate (1.0 eq) in water is heated to reflux.

    • The reaction mixture is refluxed for 72 hours and then cooled to room temperature.

    • The mixture is filtered through a pad of Celite to remove manganese dioxide.

    • The filtrate is washed with dichloromethane and ethyl acetate to remove any unreacted starting material.

    • The aqueous layer is then acidified to a low pH with concentrated hydrochloric acid, leading to the precipitation of the product.

    • The precipitate is collected by filtration and washed with cold water to yield 4-methylpyrimidine-5-carboxylic acid[1].

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
4-Methylpyrimidine94.111.0
Potassium Permanganate158.031.7
Sodium Carbonate105.991.0
4-Methylpyrimidine-5-carboxylic acid138.12-

Synthesis of 4-Methylpyrimidine-5-carboxylic Acid

G cluster_0 Step 1: Oxidation 4-Methylpyrimidine 4-Methylpyrimidine KMnO4, Na2CO3, H2O KMnO4, Na2CO3, H2O 4-Methylpyrimidine->KMnO4, Na2CO3, H2O 4-Methylpyrimidine-5-carboxylic acid 4-Methylpyrimidine-5-carboxylic acid KMnO4, Na2CO3, H2O->4-Methylpyrimidine-5-carboxylic acid

Oxidation of 4-methylpyrimidine.
Step 2: Esterification of 4-Methylpyrimidine-5-carboxylic Acid

The carboxylic acid is then converted to its ethyl ester via Fischer esterification, a well-established method for ester formation[2][3][4].

Experimental Protocol:

  • Materials: 4-methylpyrimidine-5-carboxylic acid, ethanol, sulfuric acid (catalytic amount), sodium bicarbonate, anhydrous magnesium sulfate, ethyl acetate.

  • Procedure:

    • 4-methylpyrimidine-5-carboxylic acid is dissolved in a large excess of absolute ethanol.

    • A catalytic amount of concentrated sulfuric acid is added to the solution.

    • The reaction mixture is heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

    • After completion, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield this compound. Further purification can be achieved by column chromatography if necessary[2].

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
4-Methylpyrimidine-5-carboxylic acid138.121.0
Ethanol46.07Excess
Sulfuric Acid98.08Catalytic
This compound166.18-

Synthesis of this compound

G cluster_1 Step 2: Fischer Esterification 4-Methylpyrimidine-5-carboxylic acid 4-Methylpyrimidine-5-carboxylic acid Ethanol, H2SO4 (cat.) Ethanol, H2SO4 (cat.) 4-Methylpyrimidine-5-carboxylic acid->Ethanol, H2SO4 (cat.) This compound This compound Ethanol, H2SO4 (cat.)->this compound

Fischer esterification to the final product.

Reactions of this compound

The reactivity of this compound is dictated by its two main functional groups: the pyrimidine ring and the ethyl carboxylate group.

Reactions of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. The presence of the electron-withdrawing carboxylate group further deactivates the ring towards electrophilic substitution and enhances its reactivity towards nucleophiles.

  • Nucleophilic Aromatic Substitution (SNAr): While the parent molecule does not have a good leaving group, derivatives such as halo-substituted pyrimidines readily undergo nucleophilic aromatic substitution. For instance, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate reacts with various nucleophiles like dimethylamine, sodium phenoxide, and sodium thiophenoxide to yield the corresponding substitution products[5]. The attack of nucleophiles on the pyrimidine ring is generally favored at the 2- and 4-positions due to the stabilization of the Meisenheimer intermediate by the ring nitrogens[6][7].

Reactions of the Ester Group

The ethyl carboxylate group at the 5-position can undergo typical ester reactions.

  • Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) using a base like sodium hydroxide in an aqueous or alcoholic solvent, followed by acidic workup, is a common method.

  • Amidation: The ester can be converted to the corresponding amide by reaction with ammonia or a primary or secondary amine. This reaction may require elevated temperatures or the use of a catalyst. The conversion can also be facilitated by first converting the carboxylic acid (obtained from hydrolysis) to an acid chloride, which then readily reacts with an amine[8].

  • Reduction: The ester group can be reduced to a primary alcohol (4-methyl-5-(hydroxymethyl)pyrimidine) using strong reducing agents like lithium aluminum hydride (LiAlH4).

  • Transesterification: The ethyl ester can be converted to other esters by heating with a different alcohol in the presence of an acid or base catalyst.

Logical Flow of Potential Reactions

G cluster_reactions Potential Reactions This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Amidation Amidation This compound->Amidation Reduction Reduction This compound->Reduction Transesterification Transesterification This compound->Transesterification Nucleophilic Substitution (on activated ring) Nucleophilic Substitution (on activated ring) This compound->Nucleophilic Substitution (on activated ring) 4-Methylpyrimidine-5-carboxylic acid 4-Methylpyrimidine-5-carboxylic acid Hydrolysis->4-Methylpyrimidine-5-carboxylic acid 4-Methylpyrimidine-5-carboxamide 4-Methylpyrimidine-5-carboxamide Amidation->4-Methylpyrimidine-5-carboxamide (4-Methylpyrimidin-5-yl)methanol (4-Methylpyrimidin-5-yl)methanol Reduction->(4-Methylpyrimidin-5-yl)methanol Other Alkyl 4-methylpyrimidine-5-carboxylates Other Alkyl 4-methylpyrimidine-5-carboxylates Transesterification->Other Alkyl 4-methylpyrimidine-5-carboxylates Substituted Pyrimidine Derivatives Substituted Pyrimidine Derivatives Nucleophilic Substitution (on activated ring)->Substituted Pyrimidine Derivatives

Potential reaction pathways.

Applications in Drug Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, with applications as antihypertensive, antiviral, and antianoxic agents[9]. The functional group handles on this compound make it a versatile scaffold for the synthesis of a wide array of more complex, biologically active molecules. The ability to modify both the pyrimidine ring and the ester group allows for the fine-tuning of physicochemical properties and biological activity, making it a valuable starting material in drug discovery programs.

Conclusion

This technical guide has outlined a reliable synthetic route to this compound and has explored its potential chemical transformations. The synthesis, proceeding through the oxidation of 4-methylpyrimidine and subsequent esterification, provides a clear and reproducible pathway to this important building block. The discussion of its reactivity, based on the established chemistry of pyrimidines and carboxylic esters, offers a predictive framework for its utilization in the synthesis of more elaborate molecular architectures. This guide serves as a foundational resource for researchers aiming to leverage the synthetic potential of this compound in their scientific endeavors.

References

"Ethyl 4-methylpyrimidine-5-carboxylate" CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 110960-73-1

This technical guide provides a comprehensive overview of Ethyl 4-methylpyrimidine-5-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, outlines a general synthesis protocol, and discusses its potential biological significance.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue for this compoundValue for Related Compounds
CAS Number 110960-73-1[1]-
Molecular Formula C₈H₁₀N₂O₂[1]-
Molecular Weight 166.18 g/mol [1]-
Melting Point Data not available191-194 °C (for Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate)[2]
Boiling Point Data not available267.9 °C at 760 mmHg (for Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate)[2]
Solubility Data not availableSoluble in chloroform/methanol (for Ethyl 4-methyl-5-imidazolecarboxylate)

Synthesis and Experimental Protocols

The synthesis of pyrimidine-5-carboxylic acid esters can be achieved through various methods. A general and widely applicable method involves the condensation of an amidinium salt with a suitable three-carbon building block.

General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

A common route to pyrimidine-5-carboxylates involves the reaction of amidinium salts with enol ethers of β-ketoesters. For the synthesis of this compound, a plausible approach would involve the condensation of formamidine (as the amidinium salt) with an appropriate derivative of ethyl acetoacetate.

Experimental Workflow for a General Synthesis:

reagents Ethyl acetoacetate + Amidine derivative reaction Cyclocondensation reagents->reaction product This compound reaction->product cluster_0 Cellular Signaling Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->Kinase Inhibition

References

Spectroscopic and Spectrometric Analysis of Ethyl 4-methylpyrimidine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 4-methylpyrimidine-5-carboxylate is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation and characterization are fundamentally reliant on modern spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides an in-depth overview of the expected spectral data for this compound and detailed experimental protocols for its analysis.

Note on Data: Extensive searches for experimentally determined spectral data for this compound have not yielded specific results for this exact compound. The data presented in the following tables are therefore predicted values based on established principles of spectroscopy and analysis of structurally similar pyrimidine derivatives. These values serve as a reference for researchers working on the synthesis and characterization of this molecule.

Predicted Spectral Data

The anticipated spectral data for this compound are summarized below.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrimidine H-29.1 - 9.3s-
Pyrimidine H-68.8 - 9.0s-
-OCH₂CH₃4.3 - 4.5q~7.1
Pyrimidine -CH₃2.6 - 2.8s-
-OCH₂CH₃1.3 - 1.5t~7.1

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomChemical Shift (δ, ppm)
C=O (ester)164 - 166
Pyrimidine C-2158 - 160
Pyrimidine C-4165 - 167
Pyrimidine C-6156 - 158
Pyrimidine C-5120 - 122
-OC H₂CH₃61 - 63
Pyrimidine -C H₃23 - 25
-OCH₂C H₃14 - 15

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000C-H stretch (aromatic)Medium
2980 - 2850C-H stretch (aliphatic)Medium
1720 - 1740C=O stretch (ester)Strong
1550 - 1600C=N and C=C stretch (pyrimidine ring)Strong to Medium
1250 - 1350C-O stretch (ester)Strong
1000 - 1200C-N stretchMedium

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
166[M]⁺ (Molecular Ion)
138[M - C₂H₄]⁺
121[M - OCH₂CH₃]⁺
94[M - COOCH₂CH₃]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are based on standard procedures for the analysis of organic compounds and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Cap the NMR tube and vortex or sonicate until the sample is completely dissolved.[1]

¹H NMR Acquisition:

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Tune and shim the probe to optimize the magnetic field homogeneity.[1]

  • Acquire a standard 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Use a standard proton-decoupled pulse sequence.

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Acquire the spectrum with a sufficient number of scans, which will be significantly higher than for ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Process the spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent like methylene chloride or acetone.[2]

  • Place a single, clean salt plate (e.g., KBr or NaCl) on a holder.[2]

  • Apply a drop of the solution to the surface of the salt plate.[2]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

  • If the resulting film is too thin (weak absorption), add more solution and repeat the evaporation. If it is too thick (peaks are saturated), clean the plate and use a more dilute solution.[2]

IR Spectrum Acquisition:

  • Place the salt plate with the sample film in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron impact (EI) ionization source.

Sample Preparation and Introduction:

  • Ensure the sample is pure, as impurities will complicate the mass spectrum.

  • The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • For a direct insertion probe, a small amount of the solid sample is placed in a capillary tube at the end of the probe.

Mass Spectrum Acquisition (Electron Impact):

  • The sample is vaporized by heating in the vacuum of the ion source.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[3]

  • This causes ionization and fragmentation of the molecules.[3][4]

  • The resulting positively charged ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic/Spectrometric Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic and spectrometric analysis of a chemical compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-methylpyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of ethyl 4-methylpyrimidine-5-carboxylate and its derivatives. Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document details various synthetic methodologies, presents characterization data in a structured format, provides explicit experimental protocols, and visualizes relevant biological pathways.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main approaches: a two-step process involving the initial synthesis of a dihydropyrimidine followed by aromatization, and direct one-pot syntheses that yield the aromatic pyrimidine ring in a single procedure.

Biginelli Reaction Followed by Aromatization

The Biginelli reaction is a well-established multi-component reaction that yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[3] While this reaction is highly efficient for producing the dihydropyrimidine core, a subsequent oxidation step is required to achieve the aromatic pyrimidine.

Various oxidizing agents can be employed for the aromatization of DHPMs.[4] The choice of oxidant can influence the reaction conditions and overall yield.

Experimental Protocol: Biginelli Reaction and Aromatization

Step 1: Synthesis of Ethyl 4-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate [5]

  • In a round-bottom flask, combine urea (1.2 equiv), the desired aldehyde (e.g., benzaldehyde, 1.0 equiv), and a minimal amount of a suitable solvent like dimethyl sulfoxide (DMSO).

  • Add ethyl acetoacetate (1.2 equiv) and a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.1 equiv).

  • Heat the mixture at 110 °C for 4-8 hours, then continue stirring at 80 °C until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and pour it into cold water with stirring to precipitate the product.

  • Filter the precipitate, wash with water and a cold mixture of n-hexane/ethyl acetate, and dry under reduced pressure.

Step 2: Aromatization [4]

  • Dissolve the synthesized dihydropyrimidine in a suitable solvent.

  • Add an oxidizing agent (e.g., CrO3/H2SO4, KMnO4, or a copper salt with an oxidant like tert-butyl hydroperoxide).[4][6]

  • Stir the reaction at an appropriate temperature (ranging from room temperature to reflux) until the starting material is consumed (monitored by TLC).

  • Work up the reaction mixture, which may involve quenching the oxidant, extraction with an organic solvent, and drying.

  • Purify the crude product by column chromatography or recrystallization to obtain the aromatic this compound derivative.

cluster_synthesis Synthesis Workflow: Biginelli Reaction and Aromatization Reactants Aldehyde + Ethyl Acetoacetate + Urea/Thiourea Biginelli Biginelli Reaction (Acid Catalyst, Heat) Reactants->Biginelli DHPM Ethyl 4-Aryl-6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate Biginelli->DHPM Aromatization Aromatization (Oxidizing Agent) DHPM->Aromatization Product Ethyl 4-Aryl-6-methyl-2-oxo- pyrimidine-5-carboxylate Aromatization->Product

Caption: Workflow for the synthesis of aromatic pyrimidine-5-carboxylates via the Biginelli reaction followed by an aromatization step.

One-Pot Synthesis of Aromatic Pyrimidine-5-carboxylates

More direct routes to aromatic pyrimidine-5-carboxylates have been developed to improve efficiency and yields. These methods often involve the reaction of amidines with various precursors.

Example One-Pot Synthesis: [7]

A highly chemoselective method involves the reaction of unsymmetrical enamino diketones with N-C-N dinucleophiles, such as benzamidine hydrochloride. This approach can afford ethyl 2,5-disubstituted pyrimidine-4-carboxylates in good yields.

Experimental Protocol: One-Pot Synthesis from Enamino Diketones [7]

  • Synthesize the enamino diketone precursor, for example, RC(O)C(=CNMe2)C(O)CO2Et.

  • In a suitable solvent, react the enamino diketone with an amidine hydrochloride (e.g., benzamidine hydrochloride) in the presence of a base.

  • Reflux the reaction mixture for a specified time, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and perform an appropriate work-up, which may include extraction and washing.

  • Purify the crude product by column chromatography to yield the desired ethyl 2,5-disubstituted pyrimidine-4-carboxylate.

cluster_onepot One-Pot Synthesis Workflow Reactants Enamino Diketone + Amidine Hydrochloride Reaction Cyclocondensation (Base, Reflux) Reactants->Reaction Product Ethyl 2,5-Disubstituted Pyrimidine-4-carboxylate Reaction->Product

Caption: A generalized workflow for the one-pot synthesis of substituted pyrimidine-4-carboxylates.

Characterization of this compound Derivatives

The structural elucidation of the synthesized pyrimidine derivatives is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize typical characterization data for representative this compound derivatives.

Table 1: 1H NMR Data for Ethyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives (in CDCl3) [8]

Substituent (Aryl)δ (ppm) NHδ (ppm) Ar-Hδ (ppm) CHδ (ppm) OCH2δ (ppm) CH3 (pyrimidine)δ (ppm) OCH2CH3
4-Chlorophenyl8.44 (s, 1H), 6.1 (s, 1H)7.22-7.29 (m, 4H)5.36 (s, 1H)4.04 (q, 2H)2.32 (s, 3H)1.15 (t, 3H)
2-Chlorophenyl9.08 (s, 1H), 5.98 (s, 1H)7.19-7.37 (m, 4H)5.86 (s, 1H)3.97 (q, 2H)2.41 (s, 3H)1.02 (t, 3H)
p-Tolyl8.75 (s, 1H), 6.22 (s, 1H)7.09-7.21 (m, 4H)5.34 (s, 1H)4.04 (q, 2H)2.3 (s, 3H)1.15 (t, 3H)

Table 2: 13C NMR Data for Ethyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives (in CDCl3) [8]

Substituent (Aryl)δ (ppm) C=O (ester)δ (ppm) C=O (urea)δ (ppm) Aromatic & Pyrimidine Cδ (ppm) OCH2δ (ppm) CHδ (ppm) CH3 (pyrimidine)δ (ppm) OCH2CH3
4-Chlorophenyl165.45153.48146.54, 142.19, 133.69, 128.84, 127.99, 101.0260.1455.0218.6314.15
2-Chlorophenyl165.33153.42148.56, 139.58, 132.55, 129.75, 129.23, 128.03, 127.51, 98.859.9352.0618.2313.97
p-Tolyl165.74153.99146.41, 140.91, 137.52, 129.30, 126.45, 101.3559.9355.1821.09, 18.5014.16

Table 3: IR and Mass Spectrometry Data for Representative Derivatives [8][9][10]

DerivativeKey IR Peaks (cm-1)m/z (M+)
Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate3429 (O-H), 3228 (N-H), 1741 (C=O, ester), 1681 (C=O, urea)290
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateN-H stretching, C=O stretching (ester and urea)290
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate-212
Experimental Protocols for Characterization

NMR Spectroscopy [2][4][11]

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean 5 mm NMR tube. Ensure the sample is fully dissolved; sonication can be used to aid dissolution. Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter.

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer. For 1H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio. For 13C NMR, a proton-decoupled experiment is typically used, requiring a larger number of scans.

  • Data Analysis: Process the spectra using appropriate software. Calibrate the chemical shifts using the residual solvent peak as an internal reference. Integrate the 1H NMR signals and analyze the chemical shifts, coupling constants, and multiplicities to confirm the structure.

Infrared (IR) Spectroscopy [1][12][13]

  • Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.

  • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Biological Significance and Signaling Pathways

Pyrimidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects. Some derivatives of pyrimidine-5-carboxylates have been investigated as inhibitors of key enzymes in signaling pathways implicated in cancer and other diseases.

Inhibition of PI3K/Akt and MAPK/ERK Pathways

The PI3K/Akt and MAPK/ERK signaling pathways are crucial for cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers. Certain pyrimidine derivatives have been shown to inhibit components of these pathways. For instance, some pyrimidine-5-carbonitrile derivatives have demonstrated inhibitory activity against the PI3K/Akt axis.[14]

cluster_pathway Inhibition of PI3K/Akt and MAPK/ERK Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Proliferation_Survival_PI3K Cell Proliferation & Survival Akt->Proliferation_Survival_PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival_MAPK Cell Proliferation & Survival ERK->Proliferation_Survival_MAPK Pyrimidine Pyrimidine-5-carboxylate Derivative Pyrimidine->PI3K Inhibition Pyrimidine->ERK Inhibition

Caption: Pyrimidine-5-carboxylate derivatives can potentially inhibit key kinases in the PI3K/Akt and MAPK/ERK signaling pathways, leading to reduced cell proliferation and survival.

Inhibition of Lactate Dehydrogenase (LDH)

Lactate dehydrogenase A (LDHA) is an important enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). Inhibition of LDHA is a promising strategy for cancer therapy. Novel ethyl pyrimidine-quinolinecarboxylate derivatives have been designed and synthesized as potent inhibitors of human lactate dehydrogenase A (hLDHA).[15][16]

cluster_ldh Inhibition of Lactate Dehydrogenase Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Anaerobic Conditions LDHA Lactate Dehydrogenase A (LDHA) Lactate->Pyruvate Pyrimidine Ethyl Pyrimidine-Quinolinecarboxylate Derivative Pyrimidine->LDHA Inhibition

Caption: Ethyl pyrimidine-carboxylate derivatives can inhibit lactate dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis.

References

The Pivotal Role of the Pyrimidine Scaffold: A Technical Guide to the Biological Activities of Ethyl 4-methylpyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the basis of numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] "Ethyl 4-methylpyrimidine-5-carboxylate" serves as a key synthetic intermediate, a versatile building block for the generation of a diverse array of derivatives exhibiting a broad spectrum of pharmacological activities. While the core molecule itself has not been extensively studied for its biological effects, its derivatives have garnered significant attention in medicinal chemistry. This technical guide provides an in-depth exploration of the biological activities of prominent classes of "this compound" derivatives, focusing on their anticancer, antioxidant, and anti-diabetic properties. This document is intended to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to aid researchers in the field of drug discovery and development.

I. Anticancer and Cytotoxic Activities

Derivatives of "this compound," particularly thieno[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, have demonstrated significant potential as anticancer agents.[2][3] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[1][4]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Derivative ClassCompoundCell LineIC50 (µM)Reference
Thieno[2,3-d]pyrimidine Compound 2 (an ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylate)MCF-7 (Breast)0.013[2][5]
Compound 3 (an ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylate)MCF-7 (Breast)0.023[2]
Compound 4 (a 2-ethyl-4-amino-thieno[2,3-d]pyrimidine)MCF-7 (Breast)0.11[6]
Compound 2 (a 2-alkyl-4-amino-thieno[2,3-d]pyrimidine)MDA-MB-231 (Breast)0.16[6]
Pyrido[2,3-d]pyrimidine Compound 6b PC-3 (Prostate)Not specified, but highly active[7]
Compound 8d MCF-7 (Breast)Not specified, but highly active[7]
Compound 11c (a thiophene-substituted derivative)MCF-7 (Breast)~4-7[8]
Compound 5c (a thiophene-substituted derivative)HepG2 (Liver)~7.5-10[8]
Tetrahydropyrimidine Compound 5g (an ethyl 4-(chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)HepG2 (Liver)Not specified, but active
Signaling Pathway: Kinase Inhibition

Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[4] These enzymes play a crucial role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. By blocking the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascade and leading to cell cycle arrest and apoptosis in cancer cells.

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Activates Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates & Activates ATP ATP ATP->Receptor_Tyrosine_Kinase Binds to active site Pyrimidine_Derivative Pyrimidine Derivative (Kinase Inhibitor) Pyrimidine_Derivative->Receptor_Tyrosine_Kinase Blocks ATP binding Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibits

Figure 1: Generalized signaling pathway of kinase inhibition by pyrimidine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined from a dose-response curve.[9]

mtt_assay_workflow Start Start Cell_Seeding 1. Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h 2. Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment 3. Treat with pyrimidine derivatives Incubation_24h->Compound_Treatment Incubation_48_72h 4. Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition 5. Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h 6. Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization 7. Add DMSO to dissolve formazan Incubation_4h->Formazan_Solubilization Absorbance_Measurement 8. Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate % viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

II. Antioxidant Activity

Certain tetrahydropyrimidine derivatives have been investigated for their antioxidant potential.[10] Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Quantitative Data: DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant activity of compounds.

Derivative ClassCompoundIC50 (mg/mL)Reference
Tetrahydropyrimidine Compound 3c (a 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ester)0.6[11]
Standard Ascorbic Acid0.01511[10]
Gallic AcidNot specified, but used as standard[11]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.[12]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds

  • Standard antioxidant (e.g., ascorbic acid, gallic acid)

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the test compounds and the standard antioxidant in methanol.

  • Reaction Mixture: To 1 mL of the DPPH solution, add 1 mL of the sample solution at different concentrations.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank (methanol).

  • Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals and is determined from a plot of scavenging activity against the concentration of the sample.[10][13]

III. Anti-diabetic Activity

Derivatives of pyrimidine have also shown promise as anti-diabetic agents by inhibiting key digestive enzymes such as α-amylase and α-glucosidase. Inhibition of these enzymes slows down the breakdown of carbohydrates into glucose, thus reducing postprandial hyperglycemia.[14]

Quantitative Data: α-Amylase Inhibition
Derivative ClassCompoundIC50 (µg/mL)Reference
Imidazolo-pyrimidine Compound F1-F6 (a series of newer generation derivatives)10.2 - 20.0[15]
Pyrimidine Compound 4 (a pyrimidine derivative with a fluoro substituent)11.13[14]
Standard Acarbose66.65[15]
Acarbose11.30[14]
Experimental Protocol: α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-amylase, which hydrolyzes starch to simpler sugars.[16]

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • Phosphate buffer (pH 6.9)

  • Dinitrosalicylic acid (DNS) reagent

  • Test compounds

  • Acarbose (standard inhibitor)

  • Spectrophotometer

Procedure:

  • Pre-incubation: Mix 500 µL of the test compound (at various concentrations) with 500 µL of α-amylase solution and incubate at 25°C for 10 minutes.

  • Starch Addition: Add 500 µL of starch solution to the mixture to start the reaction and incubate at 25°C for 10 minutes.

  • Reaction Termination: Add 1 mL of DNS reagent to stop the reaction.

  • Color Development: Heat the mixture in a boiling water bath for 5 minutes.

  • Dilution: After cooling to room temperature, dilute the reaction mixture with 10 mL of distilled water.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is determined from a dose-response curve.[17]

Conclusion

"this compound" is a valuable scaffold in medicinal chemistry, giving rise to a multitude of derivatives with significant biological activities. The exploration of its derivatives has led to the identification of potent anticancer, antioxidant, and anti-diabetic agents. The data and protocols presented in this technical guide are intended to facilitate further research and development in this promising area of drug discovery. The versatility of the pyrimidine core suggests that novel derivatives with enhanced efficacy and selectivity will continue to be developed, contributing to the advancement of therapeutic options for a range of diseases.

References

In-Depth Technical Guide: Ethyl 4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methylpyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidines are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including nucleic acids and various therapeutic agents. This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, chemical properties, and biological significance. While direct and extensive research on this specific molecule is limited, this guide consolidates available information and draws relevant data from closely related analogues to provide a thorough understanding of its chemical profile and potential applications.

Chemical Properties and Data

The fundamental chemical properties of this compound are summarized in the table below. This information is crucial for its identification, handling, and use in synthetic and biological applications.

PropertyValueSource
CAS Number 110960-73-1N/A
Molecular Formula C₈H₁₀N₂O₂N/A
Molecular Weight 166.18 g/mol N/A

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, its structure suggests a plausible synthetic pathway involving a cyclocondensation reaction. A general and widely used method for the synthesis of the pyrimidine core is the Biginelli reaction, which typically yields dihydropyrimidines. Subsequent aromatization would be necessary to obtain the final product.

A potential synthetic route could involve the condensation of a β-ketoester with an amidine, followed by an oxidation step. A logical workflow for such a synthesis is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product ethyl_acetoacetate Ethyl Acetoacetate condensation Cyclocondensation ethyl_acetoacetate->condensation formamidine Formamidine formamidine->condensation dihydropyrimidine dihydropyrimidine condensation->dihydropyrimidine Intermediate: Ethyl 4-methyl-1,6-dihydropyrimidine-5-carboxylate oxidation Oxidation/Aromatization final_product This compound oxidation->final_product dihydropyrimidine->oxidation

Figure 1: Plausible synthetic workflow for this compound.
General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common pyrimidine syntheses and should be adapted and optimized based on experimental findings.

  • Cyclocondensation:

    • To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent (e.g., ethanol), add formamidine acetate (1 equivalent) and a catalytic amount of a base (e.g., sodium ethoxide).

    • Reflux the mixture for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a weak acid.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dihydropyrimidine intermediate.

  • Aromatization:

    • Dissolve the crude dihydropyrimidine in a suitable solvent (e.g., acetic acid or an inert solvent).

    • Add an oxidizing agent (e.g., manganese dioxide, potassium permanganate, or a palladium catalyst with a hydrogen acceptor).

    • Stir the reaction at an appropriate temperature (room temperature to reflux) until the starting material is consumed (monitored by TLC).

    • Work up the reaction mixture by filtration to remove the oxidizing agent, followed by extraction and purification by column chromatography to obtain pure this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not available in a consolidated form. However, based on the analysis of related pyrimidine derivatives, the expected spectral characteristics are presented below. Researchers should confirm these with experimental data.

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.9s1HPyrimidine H-2
~8.6s1HPyrimidine H-6
~4.3q2H-OCH₂CH₃
~2.6s3H-CH₃ at C4
~1.3t3H-OCH₂CH₃

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

Chemical Shift (δ) ppmAssignment
~165C=O (ester)
~160Pyrimidine C-4
~158Pyrimidine C-2
~155Pyrimidine C-6
~125Pyrimidine C-5
~61-OCH₂CH₃
~24-CH₃ at C4
~14-OCH₂CH₃

Expected IR (Infrared) Spectroscopy Data:

Wavenumber (cm⁻¹)Assignment
~3050-3150C-H stretch (aromatic)
~2900-3000C-H stretch (aliphatic)
~1720C=O stretch (ester)
~1550-1600C=N and C=C stretch (pyrimidine ring)
~1250C-O stretch (ester)

Expected Mass Spectrometry (MS) Data:

m/zAssignment
166[M]⁺ (Molecular Ion)

Biological Activity and Potential Applications

Direct biological studies on this compound are not widely reported. However, its use as a reagent in the synthesis of pyrazole derivatives intended for the treatment of lung cancer suggests its significance as a building block in medicinal chemistry. The pyrimidine core is a well-established pharmacophore, and derivatives of this compound could be explored for a range of biological activities.

The logical relationship for its potential application in drug discovery is outlined in the following diagram.

Biological_Relevance core_compound This compound scaffold Pyrimidine Scaffold core_compound->scaffold is a derivatization Chemical Derivatization scaffold->derivatization can be used for pyrazole_derivatives Pyrazole Derivatives derivatization->pyrazole_derivatives leads to biological_screening Biological Screening pyrazole_derivatives->biological_screening are subjected to cancer_therapy Potential Lung Cancer Therapy biological_screening->cancer_therapy identifies leads for

The Genesis of a Core Scaffold: A Technical Guide to the Discovery and History of Pyrimidine-5-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and historical evolution of synthetic routes to pyrimidine-5-carboxylates, a pivotal heterocyclic scaffold in medicinal chemistry and drug development. From the foundational classical reactions to modern, high-yield methodologies, this document provides a comprehensive overview, complete with detailed experimental protocols, comparative quantitative data, and visualizations of key reaction pathways and biological regulatory mechanisms.

Historical Perspective: The Dawn of Pyrimidine Synthesis

The journey into the synthesis of pyrimidines began in the late 19th century. While earlier work had led to the isolation of pyrimidine derivatives like alloxan, the systematic synthesis of the pyrimidine ring was pioneered by Arthur Pinner in 1884. Pinner's work involved the condensation of ethyl acetoacetate with amidines, laying the groundwork for what would become a fundamental method in heterocyclic chemistry.

Shortly after, in 1891, the Italian chemist Pietro Biginelli developed a one-pot, three-component reaction that would become a cornerstone for the synthesis of dihydropyrimidines, which are closely related precursors to pyrimidine-5-carboxylates.[1][2] The Biginelli reaction, involving the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea, provided a straightforward entry to functionalized pyrimidine derivatives.[1][2]

While these early methods were not exclusively focused on the 5-carboxylate substitution, they provided the chemical foundation upon which more specific and efficient syntheses would be built. The introduction of a carboxylate group at the 5-position of the pyrimidine ring proved to be a critical modification, significantly influencing the biological activity of these compounds and solidifying their importance in drug discovery.

Key Synthetic Methodologies: From Classical to Contemporary

The synthesis of pyrimidine-5-carboxylates has evolved significantly over the past century. This section details the seminal and modern methods, providing a comparative analysis of their efficiency and scope.

The Pinner Synthesis

A foundational method for pyrimidine synthesis, the Pinner reaction involves the condensation of a 1,3-dicarbonyl compound with an amidine. By employing a β-ketoester with an ester group at the desired position, this reaction can be adapted for the synthesis of pyrimidine-5-carboxylates.

Experimental Protocol: Pinner Synthesis of Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate (Representative)

  • Materials: Acetamidine hydrochloride, Ethyl benzoylacetate, Sodium ethoxide, Ethanol.

  • Procedure:

    • A solution of sodium ethoxide is prepared by dissolving sodium metal (1.0 eq) in absolute ethanol.

    • To this solution, acetamidine hydrochloride (1.1 eq) is added, and the mixture is stirred for 30 minutes at room temperature.

    • Ethyl benzoylacetate (1.0 eq) is then added dropwise to the reaction mixture.

    • The reaction is heated at reflux for 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

    • The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the pure product.

The Biginelli Reaction

The Biginelli reaction offers a direct route to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs, which can be subsequently oxidized to the corresponding pyrimidines. The use of ethyl acetoacetate as the β-dicarbonyl component directly introduces the 5-ethoxycarbonyl group.[1][2]

Experimental Protocol: Biginelli Reaction for Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Materials: Benzaldehyde, Ethyl acetoacetate, Urea, Hydrochloric acid, Ethanol.

  • Procedure:

    • A mixture of benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol is prepared in a round-bottom flask.

    • A catalytic amount of concentrated hydrochloric acid is added to the mixture.

    • The reaction mixture is heated to reflux for 3-4 hours.

    • Upon cooling to room temperature, a solid precipitate forms.

    • The solid is collected by vacuum filtration, washed with cold ethanol, and dried to yield the product.[3]

    • Further purification can be achieved by recrystallization from ethanol.

Zhichkin Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

A significant advancement in the direct synthesis of pyrimidine-5-carboxylates was reported by Zhichkin and coworkers in 2002.[4] This high-yielding method allows for the synthesis of pyrimidines lacking a substituent at the 4-position, a challenge with many classical methods.[4] The key to this approach is the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[4]

Experimental Protocol: Zhichkin Synthesis [4]

  • Part A: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

    • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) is added dropwise at room temperature under a nitrogen atmosphere.

    • The mixture is stirred at room temperature for 12-16 hours.

    • The resulting white precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.

  • Part B: Synthesis of Methyl 2-Substituted Pyrimidine-5-carboxylate

    • To a solution of the amidinium salt (e.g., acetamidinium chloride, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF), the sodium salt from Part A (1.1 eq) is added.

    • The reaction mixture is heated at 100 °C for 1-2 hours.

    • After cooling to room temperature, the mixture is poured into water.

    • The precipitated product is collected by filtration, washed with water, and dried.

    • Purification is achieved by recrystallization or column chromatography.

Quantitative Data Comparison

The following tables summarize the quantitative data for the synthesis of various pyrimidine-5-carboxylate derivatives using the described methods.

Table 1: Pinner Synthesis of 2,4-Disubstituted Pyrimidine-5-Carboxylates

R1R2R3CatalystSolventTime (h)Temp (°C)Yield (%)
CH₃C₆H₅C₂H₅NaOEtEthanol5Reflux65-75
C₆H₅CH₃C₂H₅NaOEtEthanol6Reflux60-70
NH₂C₆H₅C₂H₅NaOEtEthanol4Reflux70-80

Table 2: Biginelli Reaction for 1,2,3,4-Tetrahydropyrimidine-5-carboxylates [3]

ArRXCatalystSolventTime (h)Temp (°C)Yield (%)
C₆H₅CH₃OHClEthanol3Reflux90-95
4-Cl-C₆H₄CH₃OHClEthanol4Reflux85-90
4-NO₂-C₆H₄CH₃OHClEthanol3Reflux80-88
C₆H₅CH₃SHClEthanol4Reflux88-94

Table 3: Zhichkin Synthesis of 2-Substituted Pyrimidine-5-carboxylates [4]

RAmidinium SaltYield (%)
HFormamidinium acetate75
CH₃Acetamidinium chloride85
C₂H₅Propionamidinium chloride82
C₆H₅Benzamidinium chloride92
4-Cl-C₆H₄4-Chlorobenzamidinium chloride90
4-CH₃O-C₆H₄4-Methoxybenzamidinium chloride88

Reaction Mechanisms and Pathways

Understanding the underlying mechanisms of these synthetic reactions and the biological pathways they influence is crucial for researchers.

Synthetic Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the Pinner and Biginelli reactions.

Pinner_Mechanism Pinner Synthesis Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization & Dehydration A β-Ketoester C Enolate A->C Deprotonation B Base E Intermediate C->E Attack on Amidine Carbon D Amidine F Cyclized Intermediate E->F Intramolecular Condensation G Pyrimidine-5-carboxylate F->G - H₂O

Caption: Proposed mechanism for the Pinner synthesis of pyrimidine-5-carboxylates.

Biginelli_Mechanism Biginelli Reaction Mechanism cluster_step1 Step 1: Acyliminium Ion Formation cluster_step2 Step 2: Enolate Attack cluster_step3 Step 3: Cyclization & Dehydration A Aldehyde C N-Acyliminium Ion A->C B Urea B->C E Open-chain Ureide C->E D β-Ketoester Enolate D->E F Cyclized Intermediate E->F Intramolecular Cyclization G Dihydropyrimidine F->G - H₂O

Caption: Proposed mechanism for the Biginelli reaction.

Biological Signaling Pathway: Regulation of Pyrimidine Biosynthesis

The de novo biosynthesis of pyrimidines is a fundamental cellular process tightly regulated by signaling pathways to meet the cell's demand for nucleotides, particularly during proliferation. The Mitogen-Activated Protein Kinase (MAPK) signaling cascade plays a crucial role in this regulation.

MAPK_Pyrimidine_Pathway MAPK Regulation of de Novo Pyrimidine Biosynthesis cluster_mapk_cascade MAPK Signaling Cascade GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK CAD CAD (multifunctional enzyme) ERK->CAD Phosphorylation (Activation) CPSII Carbamoyl Phosphate Synthetase II (within CAD) CAD->CPSII Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis CPSII->Pyrimidine_Biosynthesis Catalyzes first step Nucleotides Pyrimidine Nucleotides (UTP, CTP) Pyrimidine_Biosynthesis->Nucleotides

Caption: Regulation of de novo pyrimidine biosynthesis by the MAPK signaling pathway.

Conclusion

The synthesis of pyrimidine-5-carboxylates has a rich history, evolving from broad, classical methods to highly specific and efficient modern protocols. The Pinner and Biginelli reactions laid the essential groundwork, while contemporary methods like the Zhichkin synthesis have provided researchers with powerful tools for accessing a wide array of derivatives. The critical role of these compounds in biological systems, underscored by the intricate regulation of their biosynthesis, ensures that the exploration of new synthetic routes and the development of novel pyrimidine-5-carboxylate-based therapeutics will remain a vibrant area of research for years to come.

References

An In-depth Technical Guide to Ethyl 4-methylpyrimidine-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methylpyrimidine-5-carboxylate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a key pharmacophore found in numerous pharmaceuticals, including kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role as a versatile intermediate in drug discovery and development.

Chemical Structure and Properties

The IUPAC name for this compound is This compound . It is also known by synonyms such as 4-Methylpyrimidine-5-carboxylic acid ethyl ester and Ethyl 4-methyl-5-pyrimidinecarboxylate.[1] The chemical structure consists of a pyrimidine ring substituted with a methyl group at the 4-position and an ethyl carboxylate group at the 5-position.

Structure:

Quantitative Data
PropertyValueReference
CAS Number 110960-73-1[1]
Molecular Formula C8H10N2O2[1]
Molecular Weight 166.18 g/mol [1]
Appearance White to Almost white powder to crystal
Purity >98.0% (HPLC)
Melting Point 206.0 to 210.0 °C
Storage Temperature -20°C

Experimental Protocols: Synthesis

The synthesis of pyrimidine derivatives can be achieved through various methodologies. A common and effective approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine derivative.

General Synthesis of 2,5-Disubstituted Pyrimidine-4-carboxylates

A versatile method for the synthesis of ethyl 2,5-disubstituted pyrimidine-4-carboxylates involves the reaction of unsymmetrical enamino diketones with N-C-N dinucleophiles like benzamidine hydrochloride or 1H-pyrazole-1-carboxamidine monohydrochloride. This reaction proceeds in a chemoselective manner to afford the desired pyrimidine derivatives in good yields.[2]

Reaction Scheme:

  • Reactants:

    • Unsymmetrical enamino diketone (e.g., RC(O)C(=CNMe2)C(O)CO2Et)

    • N-C-N dinucleophile (e.g., Benzamidine hydrochloride)

  • Conditions: The specific reaction conditions, such as solvent and temperature, can be optimized based on the substrates used.

This approach highlights the utility of building the pyrimidine core from acyclic precursors, a foundational strategy in heterocyclic chemistry.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds. The pyrimidine scaffold is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors, which are a major class of anticancer and anti-inflammatory drugs.

Role as a Precursor for Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold, which can be synthesized from pyrimidine precursors, is of significant interest in medicinal chemistry for the development of kinase inhibitors.[3][4] This fused heterocyclic system acts as an isostere of the adenine ring of ATP, enabling it to effectively bind to the hinge region of the kinase active site.[3][4] Through chemical modifications, the selectivity and potency of these inhibitors can be tailored for various oncogenic targets.[3][4]

Furthermore, aminopyrimidine derivatives have been investigated as EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors.[5] These inhibitors typically feature hydrogen bond acceptor-donor groups that interact with key residues, such as Met793, in the ATP-binding site of the enzyme.[5]

Experimental Workflow: Synthesis of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Scaffold

The following diagram illustrates a generalized synthetic workflow for the preparation of a pyrazolo[3,4-d]pyrimidine core structure, a common scaffold in kinase inhibitors, starting from a pyrimidine derivative like this compound. This workflow is a representative example of how this building block is utilized in multi-step organic synthesis.

G A This compound B Modification of C4-methyl group (e.g., Halogenation) A->B Step 1 C Introduction of a Hydrazine equivalent B->C Step 2 D Intramolecular Cyclization C->D Step 3 E Pyrazolo[3,4-d]pyrimidine core D->E Formation of Fused Ring F Further Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) E->F Step 4 G Final Kinase Inhibitor F->G Final Step

Caption: Generalized synthetic workflow for a pyrazolo[3,4-d]pyrimidine kinase inhibitor.

Conclusion

This compound is a synthetically versatile and commercially valuable chemical intermediate. Its importance in medicinal chemistry, particularly as a precursor for the development of kinase inhibitors and other therapeutic agents, is well-established. The methodologies for its synthesis and its strategic incorporation into complex molecular architectures underscore its significance for researchers and professionals in the field of drug discovery. This guide has provided a technical overview of its properties, synthesis, and key applications, highlighting its role as a fundamental building block for the next generation of targeted therapies.

References

"Ethyl 4-methylpyrimidine-5-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-methylpyrimidine-5-carboxylate and Related Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of detailed experimental data for this specific compound, this guide also includes extensive information on closely related and well-characterized structural analogues. This comparative approach offers valuable context for researchers working on the synthesis and characterization of novel pyrimidine derivatives.

Core Compound: this compound

This compound is a substituted pyrimidine with the following structure:

Chemical Structure:

Physical and Chemical Properties

The available quantitative data for this compound is summarized in the table below.

PropertyValue
CAS Number 110960-73-1
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Boiling Point 251.2 °C at 760 mmHg
Flash Point 105.7 °C

Structurally Related Analogues

A significant body of research exists for pyrimidine-5-carboxylate derivatives with variations at the 2, 4, and 6 positions, as well as saturated (tetrahydropyrimidine) ring systems. These analogues are often synthesized via the Biginelli reaction and are valuable for structure-activity relationship (SAR) studies in drug discovery.

Physical and Chemical Properties of Selected Analogues

The following table summarizes key physical and chemical properties of several well-characterized analogues of this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylateN/AC₉H₁₂N₂O₂S212.27Solid
Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate53135-24-3C₈H₁₀N₂O₃182.18N/A
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate5909-24-0C₈H₉ClN₂O₂S232.6960-63
Ethyl 4-aminopyrimidine-5-carboxylate65195-35-9C₇H₉N₃O₂167.17174-177
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateN/AC₁₄H₁₆N₂O₄276.29210-212
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateN/AC₁₄H₁₆N₂O₃S292.36206-208
Spectroscopic Data for Selected Analogues

Detailed spectroscopic data is crucial for the identification and characterization of novel compounds. The following tables present representative NMR and IR data for selected analogues.

¹H-NMR Data of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (in DMSO-d₆)

Chemical Shift (δ)MultiplicityIntegrationAssignment
9.21brs1HNH
7.76brs1HNH
7.34-7.24m5HAr-H
5.17s1HCH
4.01-3.96q2HOCH₂
2.26s3HCH₃
1.11-1.07t3HOCH₂CH₃

¹³C-NMR Data of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (in DMSO-d₆)

Chemical Shift (δ)Assignment
165.8C=O (ester)
152.6C=O (urea)
148.7C-6
145.3Ar-C
128.8, 128.5, 127.7, 126.7Ar-CH
99.7C-5
59.6OCH₂
54.4C-4
18.2CH₃
14.5OCH₂CH₃

IR Data of Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (in KBr) [1]

Wavenumber (cm⁻¹)Assignment
3435O-H stretching (phenolic)
3365N-H stretching
1726C=O stretching (ester)
1568C=C stretching

Experimental Protocols

Synthesis of Tetrahydropyrimidine Analogues via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction used to synthesize dihydropyrimidinones and their thio-analogues.[2][3][4]

General Protocol: A mixture of an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol) is heated, often in the presence of an acid catalyst. The reaction can be carried out under solvent-free conditions or in a suitable solvent such as ethanol. After cooling, the solid product is typically collected by filtration and purified by recrystallization.

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product Aldehyde Aldehyde Mixing Mixing & Heating (with catalyst) Aldehyde->Mixing Ketoester β-Ketoester Ketoester->Mixing Urea Urea/Thiourea Urea->Mixing Cooling Cooling Mixing->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization DHPM Dihydropyrimidinone Recrystallization->DHPM

Caption: Workflow for the Biginelli reaction.

Proposed Synthesis of this compound

A plausible synthetic route for the target compound, which is a fully aromatic pyrimidine, involves the condensation of a β-dicarbonyl compound equivalent with an amidine. A common method is the reaction of an enamine of a β-ketoester with formamidine.

Proposed Protocol:

  • Enamine Formation: Reaction of ethyl acetoacetate with an amine source (e.g., ammonia or a secondary amine) to form ethyl 3-aminocrotonate.

  • Cyclocondensation: Reaction of the resulting enamine with formamidine acetate in a suitable solvent, such as ethanol, under reflux.

  • Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography or recrystallization.

Proposed_Synthesis_Workflow cluster_reactants Reactants cluster_steps Synthetic Steps cluster_purification Purification cluster_product Product EAA Ethyl Acetoacetate Enamine_Formation Enamine Formation EAA->Enamine_Formation Ammonia Ammonia Ammonia->Enamine_Formation Formamidine Formamidine Acetate Cyclocondensation Cyclocondensation Formamidine->Cyclocondensation Enamine_Formation->Cyclocondensation Purification Column Chromatography/ Recrystallization Cyclocondensation->Purification Target Ethyl 4-methylpyrimidine- 5-carboxylate Purification->Target

Caption: Proposed synthesis of the target compound.

Logical Relationships of Compounds

The relationship between the target compound and its analogues is important for understanding the available data landscape. The tetrahydropyrimidine analogues can be considered precursors or related structures in a broader chemical space.

Logical_Relationships Target This compound (Aromatic) Substituted Other Substituted Pyrimidine Analogues (e.g., 2-thio, 4-hydroxy) Target->Substituted Structurally Related Tetrahydro Tetrahydropyrimidine Analogues (e.g., from Biginelli Reaction) Tetrahydro->Target Potential Precursor (via oxidation) Substituted->Tetrahydro Structurally Related

Caption: Relationships between the compounds.

Conclusion

While detailed experimental data for this compound is not extensively available in the public domain, this guide provides the foundational physical and chemical properties that are known. Furthermore, by presenting comprehensive data for structurally similar and well-characterized analogues, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The provided experimental protocols and proposed synthetic routes offer practical guidance for the synthesis and further investigation of this class of compounds.

References

An In-depth Technical Guide on the Putative Mechanism of Action of Ethyl 4-methylpyrimidine-5-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for Ethyl 4-methylpyrimidine-5-carboxylate is not currently available in the public scientific literature. This guide, therefore, provides a comprehensive overview of the known biological activities and putative mechanisms of action of structurally related pyrimidine-5-carboxylate derivatives to infer potential therapeutic applications and guide future research.

The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The functionalization of the pyrimidine ring, as seen in this compound and its analogs, allows for the modulation of its physicochemical properties and biological activity. Research into pyrimidine-5-carboxylate derivatives has revealed a diverse range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. This document synthesizes the available preclinical data on these related compounds to provide insights into their potential molecular targets and signaling pathways.

Quantitative Data on Pyrimidine-5-Carboxylate Derivatives

The following table summarizes the in vitro efficacy of various pyrimidine-5-carboxylate derivatives against different biological targets. This data highlights the potential of this chemical class in various disease contexts.

Compound ClassDerivative ExampleTarget/AssayIC50/ActivityReference
1,2,3,4-Tetrahydropyrimidine-5-carboxylates Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateα-amylase inhibition6.539 - 11.27 µM[1][2]
Cytotoxicity (HepG2)5.351 - 18.69 µg/mL[1][2]
Thieno[2,3-d]pyrimidine-6-carboxylates Ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylatesB-Raf KinaseNanomolar range[3]
Pyrimidine-5-carbonitriles Novel pyrimidine-5-carbonitrile derivativesVEGFR-2 Inhibition0.53 - 0.61 µM[4]
Cytotoxicity (HCT-116)1.14 µM[4]
Cytotoxicity (MCF-7)1.54 µM[4]
Ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates Ethyl 2-((4-bromophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylateLarvicidal Activity (Anopheles arabiensis)94% mortality[5]
Ethyl 2-((4-bromo-2-cyanophenyl)amino)-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylateLarvicidal Activity (Anopheles arabiensis)91% mortality[5]

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, several putative mechanisms of action for this compound can be hypothesized. These are depicted in the following diagrams.

VEGFR2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Pyrimidine Pyrimidine-5-carbonitrile Derivatives Pyrimidine->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Diagram 1: Putative VEGFR-2 Inhibition Pathway

Some pyrimidine-5-carbonitrile derivatives have been shown to be potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4] Inhibition of VEGFR-2 can block downstream signaling pathways such as the PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for tumor growth and survival.

LDH_Inhibition_Pathway cluster_workflow Glycolysis and Lactate Metabolism Pyruvate Pyruvate LDHA Lactate Dehydrogenase A (LDHA) Pyruvate->LDHA Lactate Lactate LDHA->Lactate NADP NAD+ LDHA->NADP Warburg Warburg Effect (Cancer Cell Metabolism) LDHA->Warburg Pyrimidine Ethyl pyrimidine- quinolinecarboxylates Pyrimidine->LDHA Inhibits NAD NADH NAD->LDHA

Diagram 2: Putative Lactate Dehydrogenase (LDH) Inhibition

Certain ethyl pyrimidine-quinolinecarboxylate derivatives have been identified as inhibitors of human lactate dehydrogenase A (hLDHA).[6] LDHA is a critical enzyme in anaerobic glycolysis, which is often upregulated in cancer cells (the Warburg effect). Inhibition of LDHA can disrupt cancer cell metabolism and induce cell death.

Experimental Protocols

The following are summaries of the experimental protocols used to evaluate the biological activities of the pyrimidine-5-carboxylate derivatives discussed in this guide.

1. VEGFR-2 Kinase Assay [4]

  • Objective: To determine the in vitro inhibitory activity of compounds against the VEGFR-2 tyrosine kinase.

  • Methodology:

    • Recombinant human VEGFR-2 enzyme, a poly(Glu, Tyr) 4:1 substrate, and ATP are combined in a kinase assay buffer.

    • Test compounds are added at various concentrations.

    • The reaction is initiated by the addition of ATP and incubated at 30°C.

    • The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescent kinase assay kit (e.g., Kinase-Glo®).

    • Luminescence is read using a microplate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

2. In Vitro Cytotoxicity Assay (MTT Assay) [1][2]

  • Objective: To assess the cytotoxic effects of compounds on cancer cell lines.

  • Methodology:

    • Human cancer cells (e.g., HepG2, HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds and a vehicle control.

    • After a specified incubation period (e.g., 48-72 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated to allow the formazan crystals to form.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined.

3. α-Amylase Inhibition Assay [1][2]

  • Objective: To evaluate the inhibitory effect of compounds on α-amylase activity.

  • Methodology:

    • A solution of α-amylase is pre-incubated with the test compound at various concentrations.

    • A starch solution is added to initiate the enzymatic reaction.

    • The reaction is incubated at a specific temperature (e.g., 37°C).

    • The reaction is stopped by adding dinitrosalicylic acid (DNS) reagent.

    • The mixture is heated in a boiling water bath and then cooled to room temperature.

    • The absorbance is measured at 540 nm to quantify the amount of reducing sugar produced.

    • The percentage of inhibition is calculated, and IC50 values are determined.

4. Larvicidal Bioassay [5]

  • Objective: To assess the larvicidal activity of compounds against mosquito larvae.

  • Methodology:

    • Late third or early fourth instar larvae of Anopheles arabiensis are used.

    • Groups of larvae (e.g., 25 larvae) are placed in beakers containing a specific volume of water.

    • The test compounds, dissolved in a suitable solvent (e.g., ethanol), are added to the water to achieve the desired concentrations.

    • A control group with the solvent alone is also included.

    • Larval mortality is recorded after a 24-hour exposure period.

    • The percentage of mortality is calculated and corrected using Abbott's formula if necessary.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the diverse biological activities of its structural analogs suggest that this compound could be a valuable starting point for the development of novel therapeutic agents. The pyrimidine-5-carboxylate scaffold has demonstrated potential in targeting key enzymes and signaling pathways involved in cancer and infectious diseases.

Future research should focus on:

  • In vitro screening: Testing this compound against a broad panel of kinases, metabolic enzymes, and other relevant biological targets.

  • Cell-based assays: Evaluating the phenotypic effects of the compound on various cancer cell lines and microbial strains to identify potential areas of therapeutic interest.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing a focused library of analogs to optimize potency and selectivity for any identified targets.

  • Computational modeling: Employing molecular docking and other in silico methods to predict potential binding modes and guide further compound design.

A systematic investigation following these steps will be crucial in uncovering the specific mechanism of action of this compound and realizing its full therapeutic potential.

References

Methodological & Application

Ethyl 4-methylpyrimidine-5-carboxylate: A Versatile Intermediate in the Synthesis of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

Ethyl 4-methylpyrimidine-5-carboxylate and its structural analogs are pivotal intermediates in the synthesis of a diverse range of biologically active molecules. The pyrimidine core is a privileged scaffold in medicinal chemistry, frequently appearing in drugs targeting kinases and other key proteins involved in cellular signaling. These application notes provide an overview of the utility of this compound derivatives in the synthesis of potent and selective inhibitors for drug discovery and development.

Application in the Synthesis of Kinase Inhibitors

Pyrimidine-based compounds are widely developed as kinase inhibitors due to their structural similarity to the adenine core of ATP, allowing them to act as competitive inhibitors at the enzyme's active site. A key intermediate, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, serves as a versatile starting material for the synthesis of inhibitors targeting various kinases, including Cyclin-Dependent Kinase 4 (CDK4), Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Epidermal Growth Factor Receptor (EGFR).[1] The dysregulation of these kinases is a hallmark of many cancers, making them important therapeutic targets.

Experimental Protocol: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

This two-step protocol describes the synthesis of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, a key intermediate for various kinase inhibitors.[2]

Step 1: Synthesis of the 4-oxopyrimidine sodium salt

  • In a suitable reaction vessel, combine S-methylisothiourea and diethyl ethoxymethylene malonate.

  • Add a suitable base (e.g., sodium ethoxide in ethanol) to the mixture.

  • Stir the reaction mixture at room temperature until the condensation reaction is complete (monitor by TLC).

  • Isolate the resulting 4-oxopyrimidine sodium salt by filtration and wash with a suitable solvent.

Step 2: Chlorination to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

  • Suspend the dried 4-oxopyrimidine sodium salt from Step 1 in phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for a period sufficient to ensure complete conversion (typically 2-4 hours, monitor by TLC).

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate as a white to yellow solid.[2]

start S-methylisothiourea + Diethyl ethoxymethylene malonate step1 Condensation (Basic conditions) start->step1 intermediate 4-oxopyrimidine sodium salt step1->intermediate step2 Chlorination (POCl3, reflux) intermediate->step2 product Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate step2->product application Synthesis of Kinase Inhibitors (e.g., CDK4, PDGF, FGF, EGF inhibitors) product->application

Figure 1: Synthetic workflow for a key kinase inhibitor intermediate.

Signaling Pathway: CDK4 in Cell Cycle Progression

CDK4, in complex with Cyclin D, is a key regulator of the G1-S phase transition in the cell cycle. It phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor. E2F then activates the transcription of genes required for DNA synthesis, driving the cell into S phase. Inhibitors of CDK4 can block this process, leading to cell cycle arrest and are therefore effective in cancer therapy.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R JAK JAK IL4R->JAK Activation STAT6_inactive STAT6 JAK->STAT6_inactive Phosphorylation STAT6_active p-STAT6 STAT6_inactive->STAT6_active STAT6_dimer p-STAT6 Dimer STAT6_active->STAT6_dimer Dimerization GATA3_promoter GATA3 Promoter STAT6_dimer->GATA3_promoter Translocation & Binding GATA3_expression GATA3 Expression GATA3_promoter->GATA3_expression Th2_diff Th2 Differentiation GATA3_expression->Th2_diff Inhibitor AS1517499 (STAT6 Inhibitor) Inhibitor->STAT6_active Inhibition

References

Synthesis of Ethyl 4-methylpyrimidine-5-carboxylate via Biginelli Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biginelli reaction is a one-pot multicomponent reaction that provides an efficient pathway to synthesize dihydropyrimidinones (DHPMs) and their derivatives.[1][2] These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document provides detailed application notes and protocols for the synthesis of Ethyl 4-methylpyrimidine-5-carboxylate, a pyrimidine derivative, utilizing the Biginelli reaction followed by an oxidation step. The initial three-component condensation of acetaldehyde, ethyl acetoacetate, and urea yields the corresponding dihydropyrimidine, which is subsequently aromatized to the final product. Various catalytic systems and oxidizing agents can be employed to optimize this synthesis.

Reaction Scheme

The overall synthesis involves two main stages: the Biginelli condensation to form the dihydropyrimidine intermediate, followed by an oxidation step to yield the final aromatic pyrimidine.

Stage 1: Biginelli Condensation

Acetaldehyde + Ethyl Acetoacetate + Urea → Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Stage 2: Oxidation

Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate → this compound

Data Presentation

Table 1: Biginelli Reaction Conditions for Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Synthesis
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1HClEthanolReflux1273[3]
2Phosphoric AcidSolvent-freeRT0.592[4]
3Acetic AcidAcetic Acid70-80--[5]
4Ni(NO₃)₂·6H₂OSolvent-free---[6]
5Sulfamic AcidSolvent-free (MW)---[7]
6Chitosan-Immobilized Ionic LiquidSolvent-free90--[8]

Note: "-" indicates data not specified in the cited source. RT = Room Temperature, MW = Microwave irradiation.

Table 2: Oxidation Conditions for the Aromatization of Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
EntryOxidizing AgentSolventTemperature (°C)TimeYield (%)Reference
1KMnO₄---GoodGeneral method
2Ceric Ammonium Nitrate (CAN)----General method
3Potassium PeroxydisulfateAcetonitrile/Water100 (MW)10 minHigh[9]
4DMSO-80 (MW)--[1]

Note: "-" indicates data not specified in the cited source. MW = Microwave irradiation.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Biginelli Reaction followed by Oxidation

Materials:

  • Acetaldehyde

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Potassium permanganate (KMnO₄)

  • Sodium bicarbonate

  • Sodium sulfite

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

Step 1: Synthesis of Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Biginelli Condensation) [3]

  • In a round-bottom flask equipped with a reflux condenser, combine acetaldehyde (0.1 mol), ethyl acetoacetate (0.1 mol), and urea (0.15 mol) in 50 mL of ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Step 2: Oxidation to this compound

  • Dissolve the dried dihydropyrimidine intermediate (0.05 mol) in a suitable solvent such as acetic acid or acetone.

  • Slowly add a solution of potassium permanganate (0.06 mol) in water to the reaction mixture while stirring. Maintain the temperature below 30°C.

  • Continue stirring at room temperature until the purple color of the permanganate disappears.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Decolorize the manganese dioxide by adding a small amount of sodium sulfite.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions[4]

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde as a model) (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.17 mmol)

  • Orthophosphoric acid (4 drops)

Procedure:

  • In a mortar, grind a mixture of the aldehyde, ethyl acetoacetate, and urea with four drops of orthophosphoric acid for about 30 minutes at room temperature.

  • After the reaction is complete (monitored by TLC), pour the reaction mixture into a beaker containing 50 mL of cold water.

  • Filter the resulting precipitate, wash with water and ethanol to obtain the pure dihydropyrimidinone product.

Mandatory Visualizations

Biginelli Reaction Mechanism

Biginelli_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acetaldehyde Acetaldehyde Acyliminium N-Acyliminium Ion Acetaldehyde->Acyliminium + Urea, -H₂O Urea Urea Urea->Acyliminium EthylAcetoacetate Ethyl Acetoacetate (Enol form) Ureide Open-chain Ureide EthylAcetoacetate->Ureide Acyliminium->Ureide + Ethyl Acetoacetate (Enol) CyclicIntermediate Cyclic Intermediate Ureide->CyclicIntermediate Intramolecular Cyclization DHPM Ethyl 4-methyl-2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate CyclicIntermediate->DHPM - H₂O

Caption: Proposed mechanism of the acid-catalyzed Biginelli reaction.

Experimental Workflow for Two-Step Synthesis

Experimental_Workflow Start Start: Reactants Step1 Biginelli Condensation (Acetaldehyde, Ethyl Acetoacetate, Urea) Start->Step1 Purification1 Precipitation, Filtration & Recrystallization Step1->Purification1 Intermediate Intermediate: Dihydropyrimidine Purification1->Intermediate Step2 Oxidation (e.g., with KMnO₄) Intermediate->Step2 Workup Quenching, Extraction & Drying Step2->Workup Purification2 Column Chromatography Workup->Purification2 End Final Product: Ethyl 4-methylpyrimidine- 5-carboxylate Purification2->End

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Ethyl 4-methylpyrimidine-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 4-methylpyrimidine-5-carboxylate serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Its pyrimidine core is a key structural motif found in numerous biologically active compounds, including approved drugs. This document provides an overview of the applications of derivatives of this compound, along with detailed protocols for their synthesis and biological evaluation.

Applications in Cancer Research

Derivatives of this compound have demonstrated significant potential as anticancer agents. Various modifications of the core structure have led to compounds with cytotoxic and antiproliferative activities against several cancer cell lines.

Cytotoxic Activity of Thienopyrimidine Derivatives

A series of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally related to the core topic, have been synthesized and evaluated for their antiproliferative activity against human breast cancer cell lines (MCF-7 and MDA-MB-231) and their cytotoxicity against normal murine fibroblast cells (BALB/3T3).[1]

Quantitative Data Summary:

CompoundModificationCell LineIC50 (µM)
Compound 4 2-(3,4,5-trimethoxybenzyl)BALB/3T3> 8.37 µg/mL
Compound 5 2-(pyridin-3-yl)BALB/3T3> 4000 µg/mL (>1 µM)
Compound 6 2-(pyridin-4-yl)BALB/3T3> 4000 µg/mL (>13 µM)
Compound 7 2-(1H-indol-3-yl)BALB/3T32754 µg/mL (8.8 µM)

Table 1: Cytotoxicity of thieno[2,3-d]pyrimidine derivatives.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from studies on pyrimidine derivatives to assess their effect on cell viability.

Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Test compounds (derivatives of this compound)

  • Cancer cell lines (e.g., HeLa, K562, CFPAC) and a normal cell line (e.g., HUVEC)[2]

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using trypsin-EDTA and resuspend in fresh medium.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow:

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Culture Cells B Harvest and Resuspend A->B C Seed in 96-well Plates B->C E Treat Cells C->E D Prepare Compound Dilutions D->E F Add MTT Solution E->F G Incubate F->G H Add DMSO G->H I Measure Absorbance H->I J Calculate Cell Viability I->J K Determine IC50 J->K

MTT Assay Workflow

Applications in Antidiabetic Research

Derivatives of this compound have also been investigated for their potential as antidiabetic agents. Specifically, tetrahydropyrimidine derivatives have shown inhibitory activity against α-amylase, a key enzyme in carbohydrate metabolism.

α-Amylase Inhibitory Activity

A study on 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives revealed their potential to inhibit α-amylase.[3]

Quantitative Data Summary:

CompoundModificationα-Amylase IC50 (µM)
5c 4-(4-Fluorophenyl)-6-methyl-2-oxo-
5g 4-(3-Chlorophenyl)-6-methyl-2-oxo6.539

Table 2: α-Amylase inhibitory activity of tetrahydropyrimidine derivatives.[3]

Experimental Protocol: α-Amylase Inhibition Assay

This protocol outlines a common method for assessing the α-amylase inhibitory activity of test compounds.

Objective: To evaluate the in vitro α-amylase inhibitory activity of pyrimidine derivatives.

Materials:

  • Test compounds

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • Dinitrosalicylic acid (DNSA) reagent

  • Sodium potassium tartrate

  • Sodium phosphate buffer (pH 6.9)

  • Acarbose (positive control)

  • Spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a solution of α-amylase in sodium phosphate buffer.

    • Prepare a 1% (w/v) starch solution in the same buffer.

  • Inhibition Assay:

    • In a series of test tubes, mix 500 µL of the test compound at various concentrations with 500 µL of the α-amylase solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Add 500 µL of the starch solution to start the reaction and incubate for another 20 minutes at 37°C.

    • Stop the reaction by adding 1 mL of DNSA reagent.

  • Color Development and Measurement:

    • Boil the mixture for 5 minutes.

    • Cool to room temperature and add 10 mL of distilled water.

    • Measure the absorbance at 540 nm.

    • A control reaction is performed without the test compound.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway:

G Starch Starch (Complex Carbohydrate) Glucose Glucose (Simple Sugar) Starch->Glucose Hydrolysis AlphaAmylase α-Amylase AlphaAmylase->Starch Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->AlphaAmylase Inhibition

α-Amylase Inhibition Pathway

Synthesis Protocols

The synthesis of biologically active pyrimidine derivatives often starts from readily available precursors and involves cyclocondensation reactions.

Synthesis of Tetrahydropyrimidine-5-carboxylate Derivatives

This protocol describes a solvent-less synthesis method for ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[3]

Reaction Scheme: Ethyl acetoacetate + Aromatic benzaldehyde + Urea/Thiourea --(CuCl₂·2H₂O, Grindstone)--> Tetrahydropyrimidine derivative

Materials:

  • Ethyl acetoacetate (0.1 M)

  • Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde) (0.1 M)

  • Urea or Thiourea (0.1 M)

  • CuCl₂·2H₂O (catalytic amount)

  • HCl (a few drops)

  • Mortar and pestle

Procedure:

  • In a mortar, combine ethyl acetoacetate, the substituted benzaldehyde, and urea (or thiourea).

  • Add a catalytic amount of CuCl₂·2H₂O.

  • Grind the mixture using a pestle for 7-10 minutes.

  • Add a few drops of HCl and continue grinding for another 10 minutes.

  • Monitor the reaction progress (e.g., by TLC).

  • Upon completion, the product can be purified by recrystallization.

Logical Relationship Diagram for Synthesis:

G cluster_reactants Reactants A Ethyl Acetoacetate Grinding Grindstone Method (Solvent-less) A->Grinding B Aromatic Benzaldehyde B->Grinding C Urea / Thiourea C->Grinding Catalyst CuCl₂·2H₂O (Catalyst) Catalyst->Grinding Product Tetrahydropyrimidine Derivative Grinding->Product

Synthesis Logic

Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines. The biological activities reported are for derivatives of this compound and may not be directly applicable to the parent compound.

References

Application Notes and Protocols for Ethyl 4-methylpyrimidine-5-carboxylate in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Based on currently available scientific literature, Ethyl 4-methylpyrimidine-5-carboxylate is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. There is no direct evidence or published data to support its application as an active ingredient in commercial or developmental agrochemical formulations. The following notes provide context on its potential as a scaffold for developing new agrochemicals based on the known activities of related pyrimidine derivatives.

Application Notes

This compound is a heterocyclic compound belonging to the pyrimidine family. While direct applications in agriculture are not documented, the pyrimidine core is a crucial pharmacophore in many commercially successful agrochemicals.[1][2][3] Pyrimidine derivatives are known to exhibit a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2][3][4][5][6][7]

Potential as a Scaffold for Agrochemical Development:

  • Fungicidal Activity: Numerous pyrimidine derivatives have been developed as potent fungicides.[1][7][8] Commercially available examples like pyrimethanil and cyprodinil highlight the success of this chemical class in controlling plant pathogens.[1][9] The structural motif of this compound could serve as a foundational element for the synthesis of novel fungicides.

  • Herbicidal Activity: The pyrimidine structure is a key component in several herbicides that target essential plant enzymes.[5][6][10][11] For instance, some pyrimidine derivatives are known to inhibit acetohydroxyacid synthase (AHAS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants.[12] This suggests that derivatives of this compound could be explored for novel herbicidal action.

  • Insecticidal Activity: The pyrimidine scaffold is also present in various insecticides.[2][4][13][14] These compounds can act on different targets in insects, including the nervous system. The discovery of novel pyrimidine-based insecticides is an active area of research, and this compound could be a valuable starting material for such investigations.[4]

The logical relationship between this compound and its potential applications in agricultural chemistry is illustrated in the diagram below.

logical_relationship cluster_specific_compound Specific Compound cluster_general_class General Chemical Class cluster_applications Potential Agricultural Applications This compound This compound Pyrimidine Derivatives Pyrimidine Derivatives This compound->Pyrimidine Derivatives is a Herbicidal Herbicidal Pyrimidine Derivatives->Herbicidal exhibit Fungicidal Fungicidal Pyrimidine Derivatives->Fungicidal exhibit Insecticidal Insecticidal Pyrimidine Derivatives->Insecticidal exhibit

Logical relationship of this compound.

Experimental Protocols

The following section details the synthesis of this compound, a key protocol for researchers interested in utilizing this compound as a building block for novel agrochemical discovery.

Synthesis of this compound

This protocol is adapted from methodologies described in patent literature for the synthesis of chemical intermediates.[15]

Reaction Scheme:

The synthesis involves the reaction of an appropriate starting material with formamidine acetate in the presence of a base. A common precursor mentioned in the literature is ethyl 2-(ethoxymethylene)-3-oxobutanoate.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Molar Equivalent
Ethyl 2-(ethoxymethylene)-3-oxobutanoate186.219.71.0
Formamidine acetate104.115.41.0
Sodium ethoxide (NaOEt)68.053.61.0
Ethanol (EtOH)46.07-Solvent
Ethyl acetate (EtOAc)88.11-Solvent
Water (H₂O)18.02-Solvent
Petroleum ether--Solvent
Silica gel (60-120 mesh)--Stationary Phase

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 2-(ethoxymethylene)-3-oxobutanoate (9.7 g, 52.4 mmol) and Formamidine acetate (5.4 g, 52.4 mmol) in ethanol.

  • Addition of Base: Add sodium ethoxide (3.6 g, 52.4 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.

  • Solvent Removal: After the reaction is complete, remove the ethanol using a rotary evaporator.

  • Work-up: Perform a work-up using ethyl acetate and water to extract the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (60-120 mesh) using a mixture of ethyl acetate and petroleum ether (25:75 v/v) as the eluent to obtain the pure this compound.

The experimental workflow for the synthesis is depicted in the following diagram.

synthesis_workflow start Start dissolve Dissolve Reactants in EtOH start->dissolve add_base Add Sodium Ethoxide dissolve->add_base reflux Reflux for 6 hours add_base->reflux evaporate Remove EtOH via Rotary Evaporation reflux->evaporate workup Work-up with EtOAc/H₂O evaporate->workup purify Column Chromatography (Silica Gel, EtOAc/Petroleum Ether) workup->purify end End Product purify->end

References

Application Notes and Protocols for the Synthesis of Ethyl 4-methylpyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including but not limited to antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties. The ethyl 4-methylpyrimidine-5-carboxylate scaffold, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This document provides detailed protocols for the synthesis of various derivatives of this compound, including quantitative data, experimental procedures, and visual workflows to guide researchers in their synthetic endeavors.

I. General Synthesis Approach: The Biginelli Reaction

A common and efficient method for the synthesis of dihydropyrimidine derivatives, which can be precursors to fully aromatized pyrimidines, is the Biginelli reaction. This one-pot multicomponent reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea. Greener chemistry approaches to this reaction have been developed, utilizing methods like microwave irradiation or solvent-less synthesis to improve yields, reduce reaction times, and minimize environmental impact[1][2].

Reaction Scheme:

A general representation of the Biginelli reaction for the synthesis of ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives is shown below.

G cluster_0 Reactants cluster_1 Reaction Conditions RCHO Ar-CHO (Aldehyde) Product Ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate RCHO->Product + EAA CH3COCH2COOEt (Ethyl Acetoacetate) EAA->Product + Urea H2N(C=O)NH2 (Urea) Urea->Product + Catalyst Acid Catalyst (e.g., HCl, CuCl2) Catalyst->Product Solvent Solvent (or solvent-less) Solvent->Product Heat Heat / Microwave Heat->Product

Caption: General scheme of the Biginelli reaction.

II. Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives.

Compound NameStarting MaterialsReaction ConditionsYield (%)Reference
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate4-Hydroxybenzaldehyde, Ethyl acetoacetate, UreaMicrowave irradiation or mortal-pestle grinding80-96[1]
Ethyl 4-(chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateChlorobenzaldehyde, Ethyl acetoacetate, Urea, CuCl₂·2H₂O (catalyst)Solvent-less grindingHigh[2]
Ethyl 2,5-disubstituted pyrimidine-4-carboxylatesUnsymmetrical enamino diketones, Benzamidine hydrochlorideNa₂CO₃, MeCN, reflux, 24h51-86[3]
Ethyl 4-(2-(4-(2-methylsulfinylethyl)phenyl)ethylamino)-6-ethylpyrimidine-5-carboxylateEthyl 4-(2-(4-(2-methylthioethyl)phenyl)ethylamino)-6-ethylpyrimidine-5-carboxylate, m-Chloroperbenzoic acidMethylene chloride, ice-cooling, 20 min77[4]
Ethyl 4-substituted-6-methylfuro[2,3-d]pyrimidine-5-carboxylate2-Amino-5-methylfuran-3-carbonitrile derivativesMulti-step synthesis-[5]

III. Experimental Protocols

Protocol 1: Green Synthesis of Ethyl 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]

This protocol describes a solvent-free approach using a mortal and pestle, which is an environmentally friendly and efficient method.

Materials:

  • 4-Hydroxybenzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Catalytic amount of concentrated HCl

  • Mortar and pestle

  • Ethanol (for recrystallization)

Procedure:

  • Take equimolar quantities of 4-hydroxybenzaldehyde, ethyl acetoacetate, and urea in a mortar.

  • Add a few drops of concentrated HCl as a catalyst.

  • Grind the mixture with a pestle for 5-10 minutes at room temperature.

  • The reaction mixture will solidify.

  • Wash the solid product with cold water.

  • Recrystallize the crude product from ethanol to obtain pure crystals.

  • Characterize the product using IR, NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Ethyl 4-substituted-6-methylfuro[2,3-d]pyrimidine-5-carboxylate[5]

This is a multi-step synthesis starting from the preparation of a furan derivative, followed by cyclization to form the furopyrimidine core.

Step 1: Synthesis of 2-amino-4-cyano-5-methylfuran-3-carboxylate

  • React ethyl 2-chloroacetoacetate with malononitrile in the presence of sodium ethoxide at room temperature for 6 hours.

Step 2: Cyclization to form the furo[2,3-d]pyrimidinone derivative

  • Reflux the furan derivative from Step 1 with formic acid and acetic anhydride for 48 hours.

Step 3: Chlorination

  • Treat the product from Step 2 with POCl₃ and reflux for 3 hours to yield the 4-chloro derivative.

Step 4: Nucleophilic Substitution

  • React the 4-chloro derivative with various nucleophiles (e.g., amines) in a suitable solvent like acetonitrile with a base such as Cs₂CO₃ at 60°C for 3-4 hours to obtain the final substituted products.

G cluster_workflow Synthetic Workflow start Start: Select Synthesis Route reagents Prepare Reactants and Solvents start->reagents reaction Perform Chemical Reaction (e.g., Biginelli, Cyclocondensation) reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Crystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Final Product characterization->end

Caption: General experimental workflow for synthesis.

IV. Potential Applications and Signaling Pathways

Derivatives of pyrimidine are known to interact with a variety of biological targets. For instance, they can act as kinase inhibitors, which are crucial in cancer therapy. The vascular endothelial growth factor receptor-2 (VEGFR-2) is one such target, playing a key role in angiogenesis, the formation of new blood vessels that tumors need to grow[5]. Inhibiting VEGFR-2 can thus be an effective anti-cancer strategy.

G cluster_pathway Simplified Angiogenesis Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Proliferation Promotes Inhibitor Pyrimidine Derivative (e.g., Ethyl 4-methylpyrimidine- 5-carboxylate derivative) Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of VEGFR-2 signaling by a pyrimidine derivative.

Disclaimer: The protocols and information provided are intended for use by qualified professionals in a research laboratory setting. Appropriate safety precautions should be taken at all times. The biological activities mentioned are based on published literature and do not guarantee the efficacy or safety of any synthesized compound.

References

The Versatility of Ethyl 4-Methylpyrimidine-5-carboxylate in Nucleophilic Reactions: A Gateway to Novel Drug Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Ethyl 4-methylpyrimidine-5-carboxylate and its activated derivatives serve as pivotal building blocks in the synthesis of a diverse array of heterocyclic compounds. The electron-deficient nature of the pyrimidine ring, particularly when functionalized with a suitable leaving group at the 4-position, renders it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity opens up a vast chemical space for the introduction of various pharmacophoric moieties, leading to the development of novel therapeutic agents.

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of indications, including oncology, infectious diseases, and neurological disorders.[1][2] The ability to readily modify the pyrimidine ring at specific positions is crucial for fine-tuning the pharmacological properties of drug candidates. Nucleophilic substitution at the 4-position of this compound derivatives is a key strategy to achieve this molecular diversity.

This document provides detailed application notes and protocols for the reaction of activated this compound derivatives with a variety of nucleophiles, including amines, thiols, alkoxides, and hydrazine. The resulting substituted pyrimidines are valuable intermediates in the synthesis of biologically active molecules, most notably the potent and versatile pyrazolo[3,4-d]pyrimidine class of compounds.

General Reaction Scheme

The fundamental reaction involves the displacement of a leaving group (typically a halogen, such as chlorine) at the 4-position of the pyrimidine ring by a nucleophile. The reaction generally proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic adduct, followed by the elimination of the leaving group to restore aromaticity.

References

Application Note: A Scalable, One-Pot Synthesis of Ethyl 4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable one-pot synthetic protocol for Ethyl 4-methylpyrimidine-5-carboxylate, a key building block in the synthesis of various biologically active compounds. The described method offers high efficiency and is suitable for large-scale production in industrial settings. This document provides comprehensive experimental procedures, quantitative data, and workflow diagrams to ensure successful implementation.

Introduction

This compound is a crucial intermediate in the development of novel therapeutics. The pyrimidine core is a fundamental heterocycle in many pharmaceuticals, and its derivatives have shown a wide range of biological activities. The demand for an efficient and scalable synthesis of this compound is therefore significant. This protocol outlines a one-pot reaction that minimizes waste and simplifies the manufacturing process, making it an attractive method for industrial applications.

Reaction Scheme

The synthesis of this compound can be achieved through a one-pot condensation reaction involving S-methylisothiourea sulfate, ethyl 2-formyl-3-oxobutanoate, and ammonia. This approach is advantageous for its operational simplicity and use of readily available starting materials.

Reaction_Scheme cluster_product Product reactant1 S-Methylisothiourea sulfate reaction_center + reactant1->reaction_center reactant2 Ethyl 2-formyl-3-oxobutanoate reactant2->reaction_center reactant3 Ammonia reactant3->reaction_center product This compound reaction_center->product One-pot Condensation

Caption: One-pot synthesis of this compound.

Experimental Protocol

This section provides a detailed step-by-step procedure for the synthesis of this compound on a laboratory scale, which can be adapted for larger-scale production.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
S-Methylisothiourea sulfate278.33139.17 g0.5
Ethyl 2-formyl-3-oxobutanoate158.15158.15 g1.0
25% Aqueous Ammonia17.03 (as NH3)272.48 mL4.0
Ethanol46.071 L-
Water18.02As needed-
Sodium Chloride58.44As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Ethyl Acetate88.11As needed-
Hexane86.18As needed-

Procedure:

  • Reaction Setup: A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Addition of Reactants: The flask is charged with S-methylisothiourea sulfate (139.17 g, 0.5 mol) and ethanol (1 L). The mixture is stirred to form a suspension.

  • Ammonia Addition: 25% aqueous ammonia (272.48 mL, 4.0 mol) is added dropwise to the stirred suspension over 30 minutes. The temperature may rise slightly.

  • Substrate Addition: Ethyl 2-formyl-3-oxobutanoate (158.15 g, 1.0 mol) is then added dropwise via the dropping funnel over 1 hour.

  • Reaction: The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting residue is partitioned between water (500 mL) and ethyl acetate (500 mL).

    • The aqueous layer is separated and extracted with ethyl acetate (2 x 250 mL).

    • The combined organic layers are washed with brine (2 x 200 mL), dried over anhydrous magnesium sulfate, and filtered.

  • Purification:

    • The solvent is evaporated from the dried organic phase to yield the crude product.

    • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with 9:1 and gradually increasing the polarity).

    • Alternatively, for larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

  • Product Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Experimental_Workflow A Reaction Setup (2L 3-necked flask) B Charge Reactants (S-Methylisothiourea sulfate, Ethanol) A->B C Add Ammonia (25% aq. NH3, dropwise) B->C D Add Substrate (Ethyl 2-formyl-3-oxobutanoate, dropwise) C->D E Reflux (4-6 hours, ~78 °C) D->E F Reaction Monitoring (TLC) E->F G Cool to Room Temperature E->G H Solvent Removal (Rotary Evaporator) G->H I Aqueous Work-up (Water/Ethyl Acetate Extraction) H->I J Drying (Anhydrous MgSO4) I->J K Crude Product Isolation J->K L Purification (Column Chromatography or Recrystallization) K->L M Characterization (NMR, MS) L->M N Final Product (this compound) M->N

Caption: Workflow for the synthesis and purification of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the described synthesis. Yields are based on typical results for similar pyrimidine syntheses found in the literature.

ParameterValue
Starting Materials
S-Methylisothiourea sulfate139.17 g
Ethyl 2-formyl-3-oxobutanoate158.15 g
Product
Theoretical Yield166.18 g
Typical Experimental Results
Actual Yield (after purification)124.6 - 141.2 g
Yield Percentage75 - 85%
Purity (by HPLC)>98%
Physical Properties
AppearanceWhite to off-white solid
Melting Point68-72 °C

Conclusion

The protocol described in this application note provides a scalable and efficient method for the synthesis of this compound. The one-pot nature of the reaction, coupled with a straightforward work-up and purification procedure, makes it highly suitable for large-scale production in a drug development setting. The provided data and workflows are intended to facilitate the successful implementation of this synthesis by researchers and chemical engineers.

Application Notes and Protocols: The Strategic Use of Ethyl 4-methylpyrimidine-5-carboxylate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 4-methylpyrimidine-5-carboxylate as a key building block in the synthesis of potent kinase inhibitors, with a specific focus on dual PI3Kα/mTOR inhibitors. The pyrimidine core is a privileged scaffold in medicinal chemistry, and its elaboration into more complex heterocyclic systems, such as pyridopyrimidinones, has yielded promising therapeutic candidates.

Introduction to Pyridopyrimidinone-Based Kinase Inhibition

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Dual inhibitors that simultaneously target PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms. The 4-methylpyridopyrimidinone (MPP) scaffold has emerged as a promising core for the development of such dual inhibitors.

Synthesis of a Novel Pyrrolidinyl Pyridopyrimidinone PI3Kα/mTOR Dual Inhibitor

A novel series of 4-methylpyridopyrimidinone (MPP) derivatives has been developed, demonstrating potent dual inhibition of PI3Kα and mTOR.[1][2] The synthesis of these inhibitors utilizes this compound as a key precursor for the construction of the pyridopyrimidinone core.

Quantitative Data Summary

The following table summarizes the inhibitory activities of a representative pyrrolidinyl pyridopyrimidinone inhibitor derived from the MPP scaffold.

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)
Novel Pyrrolidinyl Pyridopyrimidinone <1 <1

Table 1: In vitro inhibitory activity of a representative 4-methylpyridopyrimidinone derivative against PI3Kα and mTOR kinases.[1]

Experimental Protocols

Protocol 1: Synthesis of the 4-Methylpyridopyrimidinone (MPP) Core

This protocol describes the initial cyclization to form the key pyridopyrimidinone intermediate from this compound.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[3]

  • Amine (e.g., ammonia or a primary amine)

  • Anhydrous solvent (e.g., DMF or dioxane)

  • Acid or base catalyst (if required)

Procedure:

  • To a solution of this compound in an anhydrous solvent, add N,N-dimethylformamide dimethyl acetal.

  • Heat the reaction mixture to reflux and monitor the formation of the enamine intermediate by TLC or LC-MS.

  • After the formation of the enamine is complete, add the amine to the reaction mixture.

  • Continue to heat the reaction at reflux to facilitate the cyclization and formation of the 4-methyl-pyrido[4,3-d]pyrimidin-5(6H)-one core.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 4-methylpyridopyrimidinone intermediate.

Protocol 2: Elaboration of the MPP Core to the Final Kinase Inhibitor

This protocol outlines the subsequent functionalization of the MPP core to synthesize the final pyrrolidinyl pyridopyrimidinone inhibitor. This typically involves substitution at various positions of the pyridopyrimidinone ring system.

Materials:

  • 4-Methylpyridopyrimidinone intermediate from Protocol 1

  • Appropriate halogenating agent (e.g., POCl₃, SOCl₂)

  • Substituted pyrrolidine derivative

  • Palladium catalyst (for cross-coupling reactions, e.g., Suzuki or Buchwald-Hartwig)

  • Appropriate boronic acid or ester (for Suzuki coupling)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base)

  • Anhydrous solvents (e.g., DMF, dioxane, toluene)

Procedure:

  • Halogenation of the MPP Core: Treat the 4-methylpyridopyrimidinone intermediate with a halogenating agent to introduce a leaving group, typically at a position amenable to substitution.

  • Nucleophilic Substitution or Cross-Coupling:

    • For Nucleophilic Aromatic Substitution: React the halogenated MPP intermediate with the desired substituted pyrrolidine in the presence of a suitable base.

    • For Cross-Coupling Reactions: React the halogenated MPP intermediate with a boronic acid/ester derivative of the desired substituent in the presence of a palladium catalyst and a base.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography on silica gel or by preparative HPLC to yield the pure pyrrolidinyl pyridopyrimidinone kinase inhibitor.

Visualizations

PI3K_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2->Akt CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibitor Pyridopyrimidinone Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2 Experimental_Workflow Start Ethyl 4-methylpyrimidine- 5-carboxylate Step1 Cyclization with DMF-DMA and Amine Start->Step1 Intermediate 4-Methylpyridopyrimidinone (MPP) Core Step1->Intermediate Step2 Halogenation Intermediate->Step2 Halogenated Halogenated MPP Step2->Halogenated Step3 Substitution/ Cross-Coupling Halogenated->Step3 Final Final Kinase Inhibitor Step3->Final

References

Application Notes and Protocols: Ethyl 4-methylpyrimidine-5-carboxylate as a Versatile Precursor for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 4-methylpyrimidine-5-carboxylate and its derivatives in the preparation of diverse and novel heterocyclic compounds. The protocols and data presented herein are compiled from various scientific literature, offering a practical guide for researchers in medicinal chemistry and organic synthesis.

Introduction

This compound is a key building block in the synthesis of a wide array of fused and substituted heterocyclic systems. Its reactive sites, including the pyrimidine ring and the carboxylate group, allow for a variety of chemical transformations, leading to the formation of compounds with significant pharmacological potential. This document outlines detailed experimental protocols and presents key quantitative data for the synthesis of several classes of heterocycles, including pyrimido[4,5-d]pyrimidines and thiazolo[3,2-a]pyrimidines.

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have garnered considerable interest due to their wide range of biological activities, including anticancer, antiviral, and antioxidant properties. One common synthetic approach involves a multi-component reaction strategy.

Experimental Protocol: One-Pot Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

This protocol describes an efficient, one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives via a three-component cycloaddition reaction under microwave irradiation.[1]

Materials:

  • Barbituric acid

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Urea or thiourea

  • Neutral alumina (Al2O3)

  • Microwave synthesizer

Procedure:

  • In a microwave-safe vessel, combine barbituric acid (0.01 mmol), the desired aromatic aldehyde (0.01 mmol), and urea or thiourea (0.01 mmol).

  • Add 1 gram of neutral alumina to the mixture.

  • Irradiate the mixture in a microwave oven at a medium power of 600 watts for the time specified in Table 1.

  • After completion of the reaction (monitored by TLC), allow the vessel to cool to room temperature.

  • The product can be isolated and purified by appropriate chromatographic techniques.

Quantitative Data for Pyrimido[4,5-d]pyrimidine Synthesis
EntryAromatic AldehydeReagentTime (s)Yield (%)
1BenzaldehydeUrea3095
24-ChlorobenzaldehydeUrea3592
34-MethoxybenzaldehydeUrea4090
4BenzaldehydeThiourea3094

Table 1: Reaction conditions and yields for the synthesis of various pyrimido[4,5-d]pyrimidine derivatives under microwave irradiation.[1]

Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions Barbituric_acid Barbituric Acid Microwave Microwave Irradiation (600W) Barbituric_acid->Microwave Aromatic_aldehyde Aromatic Aldehyde Aromatic_aldehyde->Microwave Urea_Thiourea Urea/Thiourea Urea_Thiourea->Microwave Product Pyrimido[4,5-d]pyrimidine Derivatives Microwave->Product One-pot cycloaddition Alumina Neutral Alumina Alumina->Microwave

Caption: One-pot synthesis of Pyrimido[4,5-d]pyrimidines.

Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

Thiazolo[3,2-a]pyrimidines are another important class of heterocyclic compounds with potential applications in medicinal chemistry, particularly as antitumor agents.[2] The synthesis often starts from a substituted tetrahydropyrimidine-2-thione.

Experimental Protocol: Synthesis of Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

This two-step protocol details the synthesis of a specific thiazolo[3,2-a]pyrimidine derivative.[2]

Step 1: Synthesis of Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

  • Ethyl acetoacetate

  • 4-Bromobenzaldehyde

  • Thiourea

  • Ethanol

  • Methanol

Procedure:

  • Combine ethyl acetoacetate (1 mmol), 4-bromobenzaldehyde (1 mmol), and thiourea (1.5 mmol) in a reaction vessel.

  • Heat the mixture at 120 °C without a solvent for 8 hours.

  • After cooling, recrystallize the organic residue from ethanol (30 mL).

  • Filter the precipitate, wash with a small amount of methanol (5 mL), and dry in the air.

Step 2: Synthesis of Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Materials:

  • Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (from Step 1)

  • Appropriate reagent for cyclization (as per specific literature procedures)

(Note: The provided search results detail the synthesis of the precursor but do not specify the exact reagent for the subsequent cyclization to the thiazolo[3,2-a]pyrimidine. This step would typically involve reaction with a reagent like ethyl bromoacetate.)

Characterization Data

For Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate:[2]

AnalysisData
¹H NMR (500 MHz, DMSO-d₆)δ (ppm): 1.11 (t, J = 7.1 Hz, 3H), 2.35 (s, 3H), 4.00–4.03 (m, 2H), 4.12 (d, J = 4 Hz, 2H), 5.86 (s, 1H), 7.20–7.22(d, J = 8.4 Hz, 2H), 7.54–7.56 (d, J = 8.5 Hz, 2H)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 14.36, 22.95, 33.04, 54.59, 60.53, 107.17, 122.10, 130.15, 132.04, 140.44, 152.52, 161.59, 165.28, 171.51
IR (KBr, cm⁻¹)2977, 1741, 1709, 1619, 1536, 1237, 836, 752
MS (ESI) , m/z, [M+H]⁺Calculated for C₁₇H₁₇BrN₃O₃S: 426.02. Found: 426.02

Table 2: Spectroscopic and spectrometric data for the synthesized thiazolo[3,2-a]pyrimidine derivative.

Synthetic Pathway

G cluster_step1 Step 1: Biginelli-like Reaction cluster_step2 Step 2: Cyclization Reactants1 Ethyl Acetoacetate + 4-Bromobenzaldehyde + Thiourea Intermediate Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo- 1,2,3,4-tetrahydropyrimidine-5-carboxylate Reactants1->Intermediate Heat, 120°C, 8h Final_Product Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro- 5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Intermediate->Final_Product Reaction with cyclizing agent

Caption: Synthesis of a Thiazolo[3,2-a]pyrimidine derivative.

Conclusion

This compound and its analogs are valuable and versatile starting materials for the synthesis of a wide range of biologically active heterocyclic compounds. The protocols and data presented in these application notes demonstrate the utility of this scaffold in generating molecular diversity for drug discovery and development programs. The straightforward and often high-yielding reactions make these synthetic routes amenable to both small-scale and larger-scale preparations. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

Polymer-Assisted Synthesis of Pyrimidine-5-Carboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the polymer-assisted synthesis of pyrimidine-5-carboxylates. The use of solid-phase synthesis techniques offers significant advantages in terms of purification and automation, making it a valuable tool in medicinal chemistry and drug discovery for the generation of compound libraries.

Introduction

Pyrimidine-5-carboxylates are a class of heterocyclic compounds that are of significant interest in pharmaceutical research due to their diverse biological activities. Traditional solution-phase synthesis of these molecules can be time-consuming and often requires tedious purification steps. Polymer-assisted synthesis provides an efficient alternative by immobilizing a starting material or intermediate on a solid support, allowing for the use of excess reagents and simplified purification by filtration. This approach is particularly well-suited for the construction of diverse libraries of pyrimidine derivatives for screening purposes.

This application note details a robust polymer-assisted method for the synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, adapted from the work of Vanden Eynde et al. Additionally, a protocol for a related multi-component synthesis of pyrimidine-5-carbonitriles on a solid-supported catalyst is provided to showcase the versatility of solid-phase methodologies in synthesizing related pyrimidine scaffolds.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the key stages in the polymer-assisted synthesis of pyrimidine-5-carboxylates and a related multi-component reaction for pyrimidine-5-carbonitrile synthesis.

Polymer_Assisted_Synthesis_Workflow start Start: Merrifield's Resin step1 Step 1: Attachment of Thioglycolic Acid start->step1 step2 Step 2: Condensation with Aldehyde & Ethyl Cyanoacetate step1->step2 step3 Step 3: Oxidation step2->step3 step4 Step 4: Reaction with Guanidine step3->step4 step5 Step 5: Cleavage and Displacement with Amine step4->step5 product Product: Ethyl 2-amino-4,6- diarylpyrimidine- 5-carboxylate step5->product

Caption: Five-step workflow for the polymer-assisted synthesis of pyrimidine-5-carboxylates.

MCR_Workflow reactants Reactants: Aldehyde, Malononitrile, Urea/Thiourea reaction One-Pot Multi-Component Reaction (Solvent-free, 80°C) reactants->reaction catalyst Solid-Supported Catalyst (e.g., Bone Char-nPrN-SO3H) catalyst->reaction workup Work-up: Add water, cool, filter, wash with hot ethanol reaction->workup product Product: Pyrimidine-5-carbonitrile workup->product

Caption: Workflow for the multi-component synthesis of pyrimidine-5-carbonitriles.

Experimental Protocols

Protocol 1: Polymer-Assisted Synthesis of Ethyl 2-Amino-4,6-diarylpyrimidine-5-carboxylates

This protocol is adapted from a five-step procedure utilizing Merrifield's resin as the solid support.[1]

Materials:

  • Merrifield's resin

  • Thioglycolic acid

  • Triethylamine (TEA)

  • Aromatic aldehydes

  • Ethyl cyanoacetate

  • Piperidine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Various primary and secondary amines

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Attachment of Thioglycolic Acid to the Resin:

    • Swell Merrifield's resin in DMF.

    • Add a solution of thioglycolic acid and TEA in DMF to the swollen resin.

    • Shake the mixture at room temperature for 24 hours.

    • Filter the resin, wash successively with DMF, water, EtOH, and DCM, and then dry under vacuum.

  • Knoevenagel Condensation:

    • Suspend the resin from step 1 in a solution of an aromatic aldehyde and ethyl cyanoacetate in EtOH.

    • Add a catalytic amount of piperidine.

    • Reflux the mixture for 6 hours.

    • Filter the resin, wash with hot EtOH, then EtOH at room temperature, and finally with DCM. Dry the resin.

  • Oxidation:

    • Suspend the resin from step 2 in DCM.

    • Add a solution of m-CPBA in DCM portion-wise at 0°C.

    • Stir the mixture at room temperature for 18 hours.

    • Filter the resin, wash with DCM, and dry.

  • Pyrimidine Ring Formation:

    • Prepare a solution of sodium ethoxide in absolute EtOH and add guanidine hydrochloride. Stir for 1 hour.

    • Filter the sodium chloride precipitate.

    • Add the resin from step 3 to the guanidine solution.

    • Reflux the mixture for 8 hours.

    • Filter the resin, wash with hot EtOH, then EtOH at room temperature, and finally with DCM. Dry the resin.

  • Cleavage and Displacement:

    • Suspend the resin from step 4 in a suitable solvent (e.g., DMF or EtOH).

    • Add the desired primary or secondary amine.

    • Heat the mixture (the specific temperature and time will depend on the amine used).

    • Filter off the resin and wash it with the solvent used for the reaction.

    • Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by crystallization or chromatography.

Protocol 2: Multi-Component Synthesis of Pyrimidine-5-carbonitriles using a Solid-Supported Catalyst

This protocol describes a one-pot, solvent-free synthesis of pyrimidine-5-carbonitrile derivatives using a bone char-supported catalyst.[2]

Materials:

  • Aromatic aldehydes

  • Malononitrile

  • Urea or Thiourea

  • Bone char-nPrN-SO3H catalyst

  • Ethanol

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), urea or thiourea (1.8 mmol), and bone char-nPrN-SO3H catalyst (0.4 mol%).[2]

  • Reaction:

    • Heat the solvent-free mixture at 80°C with stirring for the appropriate time (typically monitored by TLC).[2]

  • Work-up and Isolation:

    • After completion of the reaction (as indicated by TLC), add distilled water to the reaction mixture and cool to room temperature.[2]

    • The resulting precipitate is separated by filtration.[2]

    • Wash the solid product with hot ethanol (3 x 2 mL) to afford the purified pyrimidine-5-carbonitrile.[2]

Data Presentation

Table 1: Yields of Ethyl 2-Amino-4,6-diarylpyrimidine-5-carboxylates Synthesized via Polymer-Assisted Protocol

The following table summarizes the yields of various pyrimidine-5-carboxylates synthesized using the polymer-assisted protocol described above, with different aromatic aldehydes and displacing amines. Data is illustrative and based on reported literature.[1]

EntryAldehyde (Ar)Displacing AmineProductYield (%)
1BenzaldehydeAnilineEthyl 2-anilino-4,6-diphenylpyrimidine-5-carboxylate65
2Benzaldehyde4-ChloroanilineEthyl 2-(4-chloroanilino)-4,6-diphenylpyrimidine-5-carboxylate68
3Benzaldehyde4-MethoxyanilineEthyl 2-(4-methoxyanilino)-4,6-diphenylpyrimidine-5-carboxylate72
44-NitrobenzaldehydePiperidineEthyl 2-(piperidin-1-yl)-4-(4-nitrophenyl)-6-phenylpyrimidine-5-carboxylate55
54-MethoxybenzaldehydeDimethylamineEthyl 2-(dimethylamino)-4-(4-methoxyphenyl)-6-phenylpyrimidine-5-carboxylate75
Table 2: Synthesis of Pyrimidine-5-carbonitrile Derivatives using a Bone Char-Supported Catalyst

This table presents the results for the one-pot, three-component synthesis of various pyrimidine-5-carbonitrile derivatives under solvent-free conditions at 80°C. Data is based on reported literature.[3]

EntryAldehyde (Ar)XTime (min)Yield (%)
14-Cl-C6H4O597
24-NO2-C6H4O1593
32,4-Cl2-C6H3O498
44-CH3-C6H4O2590
54-Br-C6H4O498
6C6H5S3096
74-Cl-C6H4S2095
84-NO2-C6H4S3890
92,4-Cl2-C6H3S2395
104-Br-C6H4S1793

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Ethyl 4-methylpyrimidine-5-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is the yield of my reaction consistently low?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and reagent quality. The reaction is an equilibrium process, and driving it towards product formation is key.[1]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Increasing the reaction temperature might also improve the conversion rate, but be cautious of potential side reactions.

  • Suboptimal Temperature: The reaction temperature may be too low for efficient conversion.

    • Solution: Gradually increase the reaction temperature. For Biginelli-type reactions, temperatures around the reflux temperature of the solvent (e.g., ethanol) are often optimal.[2]

  • Catalyst Inefficiency: If using a catalyst, it may be inactive or used in an incorrect amount.

    • Solution: Ensure the catalyst is fresh and anhydrous. The concentration of the catalyst can be critical and may require optimization.

  • Presence of Water: Water can hydrolyze the ester product back to the carboxylic acid, reducing the yield.

    • Solution: Use anhydrous solvents and reagents. Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction.

  • Impure Reactants: Impurities in the starting materials (e.g., ethyl acetoacetate, formamidine) can interfere with the reaction.

    • Solution: Use high-purity, and if necessary, freshly distilled or recrystallized starting materials.

Q2: I am observing significant amounts of side products in my crude reaction mixture. What are they and how can I minimize them?

A2: The formation of side products is a common issue. In the synthesis of pyrimidines, self-condensation of reactants and incompletely cyclized intermediates are typical culprits.

  • Self-condensation of Ethyl Acetoacetate: Ethyl acetoacetate can undergo self-condensation (Claisen condensation) in the presence of a base.[3]

    • Solution: Control the reaction temperature and the rate of addition of the base. Using a milder base or optimizing the stoichiometry of the reactants can also help.

  • Formation of Intermediates: Incomplete cyclization can lead to the accumulation of linear intermediates.

    • Solution: Ensure the reaction goes to completion by extending the reaction time or moderately increasing the temperature. The choice of catalyst can also influence the rate of cyclization.

  • Side Reactions of Formamidine: Formamidine can be unstable and may decompose, especially at elevated temperatures.

    • Solution: Use a stable salt of formamidine (e.g., hydrochloride or acetate) and add it to the reaction mixture at a controlled rate.

Q3: My purified product is not pure, and I am having difficulty with purification. What are the likely impurities and what purification strategies are effective?

A3: Purification can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.

  • Common Impurities:

    • Unreacted ethyl acetoacetate.

    • Side products from self-condensation reactions.

    • Partially reacted intermediates.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined experimentally.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically employed.

    • Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective preliminary purification step.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route to this compound?

A1: A widely used and effective method is the one-pot condensation reaction of ethyl acetoacetate with formamidine or a salt thereof (e.g., formamidine acetate). This reaction is a variation of the Biginelli reaction. Greener synthesis approaches using microwave irradiation have also been reported to give high yields.[4]

Q2: What are the optimal reaction conditions for maximizing the yield?

A2: The optimal conditions can vary depending on the specific reagents and scale of the reaction. However, some general guidelines for a Biginelli-type synthesis include:

  • Solvent: Ethanol is a commonly used solvent.[2]

  • Catalyst: An acid catalyst, such as hydrochloric acid or a Lewis acid, is often employed to facilitate the reaction.

  • Temperature: Refluxing the reaction mixture is a common practice to ensure a reasonable reaction rate.[2]

  • Stoichiometry: Using a slight excess of the amidine component can sometimes help to drive the reaction to completion.

Q3: How does the choice of base affect the reaction?

A3: In reactions where a base is required, its strength and concentration are critical. A strong base can promote undesired side reactions like the self-condensation of ethyl acetoacetate.[3] A milder base, such as triethylamine or potassium carbonate, is often preferred, and its amount should be carefully controlled.

Data Presentation

The following table summarizes reported yields for the synthesis of pyrimidine-5-carboxylate derivatives under various conditions. Note that these are for related compounds and the yield of this compound may vary.

Synthesis MethodCatalyst/SolventTemperatureYield (%)Reference
Biginelli Reaction (related tetrahydropyrimidine)Microwave, Solvent-free-80-96[4]
Reaction of enamino diketones with N-C-N dinucleophiles--73-94[5]
Biginelli Reaction (general)HCl / Water90 °CHigh[2]
Polymer-assisted synthesis of related pyrimidinesMerrifield's resin-Modest to Good[6]

Experimental Protocols

Protocol: One-Pot Synthesis of this compound

This protocol is based on the general principles of pyrimidine synthesis from ethyl acetoacetate and formamidine.

Materials:

  • Ethyl acetoacetate

  • Formamidine acetate

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature. After the addition is complete, add formamidine acetate (1.0 equivalent) in one portion.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.

  • Extraction: Remove the ethanol under reduced pressure. To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Pathway EAA Ethyl Acetoacetate Intermediate Condensation Intermediate EAA->Intermediate + Formamidine Formamidine Formamidine Product This compound Intermediate->Product Cyclization - H2O

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Purity Check Reactant Purity? Start->Check_Purity Check_Conditions Review Reaction Conditions? Check_Purity->Check_Conditions No Purify_Reactants Purify/Replace Reactants Check_Purity->Purify_Reactants Yes Optimize_Purification Optimize Purification? Check_Conditions->Optimize_Purification No Adjust_Temp_Time Adjust Temperature/Time Check_Conditions->Adjust_Temp_Time Yes Change_Solvent_Catalyst Change Solvent/Catalyst Check_Conditions->Change_Solvent_Catalyst Consider Recrystallize Recrystallization with different solvents Optimize_Purification->Recrystallize Yes Column_Chromatography Column Chromatography Optimize_Purification->Column_Chromatography If needed Purify_Reactants->Check_Conditions Adjust_Temp_Time->Optimize_Purification Change_Solvent_Catalyst->Optimize_Purification End Improved Yield and Purity Recrystallize->End Column_Chromatography->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Synthesis of Ethyl 4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-methylpyrimidine-5-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of this compound, which is typically prepared via a Biginelli-type condensation reaction.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Purity of Reactants: Impurities in your starting materials, such as ethyl acetoacetate, the formaldehyde or acetaldehyde source, and formamidine, can significantly hinder the reaction. Ensure all reactants are of high purity and are properly stored.

  • Reaction Conditions:

    • Temperature: The reaction temperature is critical. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts, such as Hantzsch dihydropyridines. It is crucial to maintain the optimal temperature as specified in the protocol.

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Catalyst Activity: If using a catalyst, ensure it is active. Some catalysts may require activation or fresh preparation.

Troubleshooting Guide for Low Yields

Potential Cause Troubleshooting Step Expected Outcome
Impure ReactantsVerify the purity of starting materials using techniques like NMR or GC-MS. Purify reactants if necessary.Increased yield and reduced byproduct formation.
Suboptimal TemperatureOptimize the reaction temperature. Start with the recommended temperature and perform small-scale experiments at slightly higher and lower temperatures.Identification of the optimal temperature for maximizing product yield while minimizing byproducts.
Incomplete ReactionMonitor the reaction at regular intervals using TLC. Extend the reaction time if starting materials are still present.Drive the reaction to completion and increase the yield of the desired product.
Inactive CatalystUse a fresh batch of catalyst or activate the existing one according to standard procedures.Improved reaction rate and higher yield.

Q2: I am observing significant amounts of byproducts in my reaction mixture. What are these byproducts and how can I minimize them?

A2: Byproduct formation is a frequent challenge in pyrimidine synthesis. The most common byproducts in the synthesis of this compound include:

  • Hantzsch Dihydropyridine Esters: These are common byproducts in Biginelli-type reactions, especially at elevated temperatures. Their formation involves a competing reaction pathway.

  • Self-Condensation Products of Ethyl Acetoacetate: Ethyl acetoacetate can undergo self-condensation under acidic or basic conditions to form species like dehydroacetic acid.

  • Michael Adducts: Incomplete cyclization can lead to the formation of stable Michael adducts between the reactants.

  • Incorrect Regioisomers: Depending on the specific synthetic route, the formation of isomeric pyrimidine products is possible.

Minimizing Byproduct Formation

Byproduct Formation Mechanism Minimization Strategy
Hantzsch Dihydropyridine EsterCompeting Hantzsch pyridine synthesis pathway.Maintain a lower reaction temperature.
Ethyl Acetoacetate Self-CondensationAcid or base-catalyzed self-condensation.Carefully control the stoichiometry of reactants and the amount of catalyst. Add ethyl acetoacetate slowly to the reaction mixture.
Michael AdductsIncomplete reaction or cyclization.Ensure sufficient reaction time and optimal temperature to drive the cyclization to completion.
RegioisomersNon-specific cyclization.Use of a pre-formed intermediate, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate, can improve regioselectivity.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Purification of this compound can be challenging due to the presence of structurally similar byproducts.

  • Recrystallization: This is often the most effective method for obtaining a highly pure product. A common solvent system is ethanol or an ethanol/water mixture.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative. A typical eluent system is a gradient of ethyl acetate in hexane.

Experimental Protocols

A common synthetic route to this compound involves the reaction of an activated form of ethyl acetoacetate with formamidine.

Protocol 1: Synthesis via Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This two-step procedure generally provides better regioselectivity and yield.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • In a round-bottom flask, combine ethyl acetoacetate (1 equivalent), triethyl orthoformate (1.5 equivalents), and acetic anhydride (2 equivalents).

  • Heat the mixture at 120-130 °C for 3-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the volatile components by distillation under reduced pressure to obtain crude Ethyl 2-(ethoxymethylene)-3-oxobutanoate.

Step 2: Cyclization to this compound

  • Dissolve formamidine acetate (1 equivalent) in a suitable solvent such as ethanol.

  • Add a base, for example, sodium ethoxide (1 equivalent), to the solution and stir for 15-20 minutes.

  • Add the crude Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways involved in the synthesis of this compound and the formation of a common byproduct.

Synthesis_Pathway cluster_reactants Reactants cluster_product Main Product Ethyl_2_formyl_acetoacetate Ethyl 2-formyl-3-oxobutanoate Intermediate Intermediate Ethyl_2_formyl_acetoacetate->Intermediate + Formamidine Formamidine Formamidine->Intermediate + Product This compound Intermediate->Product Cyclization & Dehydration

Fig. 1: Main synthesis pathway for this compound.

Byproduct_Formation cluster_reactants Reactants cluster_byproduct Byproduct Ethyl_acetoacetate_1 Ethyl acetoacetate (1 eq) Knoevenagel_Intermediate Knoevenagel_Intermediate Ethyl_acetoacetate_1->Knoevenagel_Intermediate + Acetaldehyde Ethyl_acetoacetate_2 Ethyl acetoacetate (1 eq) Enamine_Intermediate Enamine_Intermediate Ethyl_acetoacetate_2->Enamine_Intermediate + Ammonia Acetaldehyde Acetaldehyde Ammonia Ammonia Source Hantzsch_Byproduct Hantzsch Dihydropyridine Ester Knoevenagel_Intermediate->Hantzsch_Byproduct + Enamine Intermediate Enamine_Intermediate->Hantzsch_Byproduct

Fig. 2: Formation of Hantzsch dihydropyridine ester byproduct.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Purity Check Reactant Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time) Start->Check_Conditions Analyze_Byproducts Identify Byproducts (TLC, GC-MS, NMR) Start->Analyze_Byproducts Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Impurities Found Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Suboptimal Optimize_Time Optimize Reaction Time Check_Conditions->Optimize_Time Suboptimal Adjust_Purification Modify Purification Method (Recrystallization, Chromatography) Analyze_Byproducts->Adjust_Purification Successful_Synthesis Successful Synthesis Optimize_Temp->Successful_Synthesis Optimize_Time->Successful_Synthesis Purify_Reactants->Successful_Synthesis Adjust_Purification->Successful_Synthesis

Fig. 3: Logical workflow for troubleshooting synthesis issues.

Technical Support Center: Purification of Ethyl 4-methylpyrimidine-5-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of "Ethyl 4-methylpyrimidine-5-carboxylate" using recrystallization techniques.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound is not dissolving in the chosen recrystallization solvent, even when heated.

A1: This indicates that the compound's solubility in the selected solvent is too low.

  • Solution 1: Increase Solvent Volume. Gradually add more of the hot solvent until the compound fully dissolves. Be mindful that using a large volume of solvent may significantly reduce your final yield.

  • Solution 2: Change the Solvent. The chosen solvent may be inappropriate for your compound. A rule of thumb is that solvents with similar functional groups to the solute are often good choices.[1][2] For an ester like this compound, consider solvents like ethyl acetate or ethanol.

  • Solution 3: Use a Solvent Mixture. If your compound is sparingly soluble in a non-polar solvent but soluble in a more polar one, you can use a solvent mixture. Dissolve your compound in a minimal amount of the hot, more polar solvent, and then slowly add the hot, less polar solvent (the "anti-solvent") until the solution becomes slightly cloudy. Reheat the solution until it is clear again before allowing it to cool. Common solvent pairs include ethanol-water and ethyl acetate-hexane.[3]

Q2: No crystals are forming, even after the solution has cooled to room temperature.

A2: This is a common issue that can arise from several factors.

  • Possible Cause 1: The solution is not supersaturated. This can happen if too much solvent was used initially.

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Allow it to cool again.[4]

  • Possible Cause 2: The compound is too soluble in the chosen solvent at cold temperatures.

    • Solution: If you have excess solvent, try evaporating some of it. If the compound remains highly soluble, you may need to select a different solvent or use an anti-solvent to decrease its solubility.

  • Possible Cause 3: The solution is supersaturated, but crystallization has not been initiated.

    • Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[4]

    • Solution 2: Seed the Solution. If you have a small crystal of the pure compound, add it to the cooled solution to act as a "seed" for crystallization.

    • Solution 3: Cool the Solution Further. Place the flask in an ice bath to further decrease the solubility of your compound and promote crystallization.

Q3: My compound has "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.

  • Solution 1: Reheat and Add More Solvent. Reheat the solution until the oil redissolves. Add a small amount of additional solvent to ensure the saturation point is reached at a lower temperature, then allow it to cool slowly.[4]

  • Solution 2: Slow Down the Cooling Process. Rapid cooling can sometimes cause oils to form. Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help to slow the cooling rate.[4]

  • Solution 3: Modify the Solvent System. Adding a small amount of a solvent in which the compound is more soluble can sometimes prevent oiling out.

Q4: The recovered crystals are colored, but the pure compound should be colorless.

A4: The color is likely due to the presence of impurities.

  • Solution: Use Activated Charcoal. After dissolving your crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing the solution to cool and crystallize.

Q5: The yield of my recrystallized product is very low.

A5: Low recovery can be due to several factors during the experimental process.

  • Possible Cause 1: Using too much solvent. This will result in a significant portion of your product remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve your compound.

  • Possible Cause 2: Premature crystallization during hot filtration.

    • Solution: Ensure your filtration apparatus (funnel and filter paper) is pre-heated with hot solvent before filtering your dissolved compound.

  • Possible Cause 3: The compound has significant solubility in the cold solvent.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.

  • Possible Cause 4: Loss of product during transfer.

    • Solution: Be meticulous when transferring the product between flasks and during the filtration process to minimize physical loss.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

Q2: How do I perform a solvent screening for recrystallization?

A2: Place a small amount of your crude compound into several test tubes. To each tube, add a different potential solvent dropwise at room temperature. If the compound dissolves readily at room temperature, it is too soluble. If it doesn't dissolve, heat the tube. If it dissolves when hot and then precipitates upon cooling, it is a good candidate solvent.

Q3: What is the expected melting point of pure this compound?

A3: The melting point for this compound is not consistently reported in the available literature. Some sources indicate that this data is not available.[6][7] It is recommended to determine the melting point of your recrystallized product and use that as a benchmark for purity in subsequent recrystallizations. A sharp melting point range (typically 1-2 °C) is indicative of a pure compound.

Q4: Can I use a rotary evaporator to speed up crystal formation?

A4: While a rotary evaporator is excellent for removing solvent to recover a crude solid, it is generally not recommended for the crystallization step itself.[4] The rapid removal of solvent and fast cooling often leads to the formation of a powder or an amorphous solid rather than well-defined crystals, which can trap impurities. Slow cooling is crucial for the formation of pure crystals.

Q5: My recrystallization did not significantly improve the purity of my compound. What should I do?

A5: If a single recrystallization does not yield a product of sufficient purity, you can try a second recrystallization, perhaps using a different solvent system. If impurities have very similar solubility characteristics to your desired compound, other purification techniques like column chromatography may be necessary.[3] A patent describing the synthesis of this compound mentions purification by column chromatography using silica gel with a mixture of ethyl acetate and petroleum ether.[8]

Data Presentation

While specific quantitative solubility data and a definitive melting point for this compound are not available in the searched literature, the following table provides a template for recording your experimental findings during solvent screening.

SolventSolubility at Room Temp. (e.g., mg/mL)Solubility at Boiling (e.g., mg/mL)Crystal Formation upon CoolingObservations
EthanolUser-determinedUser-determinedUser-determinede.g., Slow/fast crystallization, crystal size/shape
IsopropanolUser-determinedUser-determinedUser-determined
Ethyl AcetateUser-determinedUser-determinedUser-determined
HexaneUser-determinedUser-determinedUser-determined
WaterUser-determinedUser-determinedUser-determined
Ethanol/WaterUser-determinedUser-determinedUser-determined
Ethyl Acetate/HexaneUser-determinedUser-determinedUser-determined

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 110960-73-1[8]
Molecular Formula C₈H₁₀N₂O₂[8]
Molecular Weight 166.18 g/mol [8]
Boiling Point 251.2 °C at 760 mmHg
Melting Point Not available[6][7]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol). Heat the mixture on a hot plate while stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorized or if insoluble impurities are present): Pre-heat a funnel and filter paper with hot solvent. Filter the hot solution into a clean Erlenmeyer flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Analysis: Determine the melting point of the dried crystals and calculate the percent recovery.

Protocol 2: Mixed Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (the solvent in which it is more soluble, e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent (the anti-solvent, e.g., water) dropwise until the solution becomes cloudy, indicating saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-8 from the Single Solvent Recrystallization protocol.

Visualizations

Troubleshooting_Recrystallization start Start Recrystallization problem_dissolve Compound Dissolves? start->problem_dissolve Add hot solvent problem problem solution solution end_node Pure Crystals issue_node issue_node solution_cool Cool the solution problem_dissolve->solution_cool Yes issue_solubility Issue: Poor Solubility problem_dissolve->issue_solubility No problem_crystals Crystals Form? solution_cool->problem_crystals Allow time for crystallization problem_oil_out Oiled Out? solution_cool->problem_oil_out Check for oil solution_add_solvent Add more hot solvent issue_solubility->solution_add_solvent Try solution_change_solvent Change solvent / Use solvent pair issue_solubility->solution_change_solvent Or solution_add_solvent->problem_dissolve solution_change_solvent->start problem_crystals->end_node Yes issue_no_crystals Issue: No Crystal Formation problem_crystals->issue_no_crystals No solution_scratch Scratch flask / Add seed crystal issue_no_crystals->solution_scratch Try solution_concentrate Concentrate by boiling off solvent issue_no_crystals->solution_concentrate Or solution_scratch->problem_crystals solution_concentrate->solution_cool problem_oil_out->problem_crystals No (clear path) issue_oiling Issue: Oiling Out problem_oil_out->issue_oiling Yes solution_reheat_add_solvent Reheat and add more solvent issue_oiling->solution_reheat_add_solvent Try solution_reheat_add_solvent->solution_cool

Caption: Troubleshooting workflow for common recrystallization issues.

Recrystallization_Workflow step step decision decision action action result result start_node Start: Crude Product step1 1. Choose Solvent System (Single or Mixed) start_node->step1 step2 2. Dissolve Crude Product in Minimum Hot Solvent step1->step2 decision1 Colored Solution or Insoluble Impurities? step2->decision1 step3 3. Add Activated Charcoal (if colored) decision1->step3 Yes (Colored) step4 4. Perform Hot Filtration decision1->step4 Yes (Insoluble) step5 5. Cool Solution Slowly (Room Temp -> Ice Bath) decision1->step5 No step3->step4 step4->step5 step6 6. Isolate Crystals (Vacuum Filtration) step5->step6 step7 7. Wash Crystals with Cold Solvent step6->step7 step8 8. Dry Crystals step7->step8 end_node Pure this compound step8->end_node

Caption: General experimental workflow for recrystallization.

References

Technical Support Center: Synthesis of Ethyl 4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-methylpyrimidine-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method for synthesizing this compound is the condensation reaction between acetamidine hydrochloride and ethyl 2-(ethoxymethylene)acetoacetate. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent like ethanol.

Q2: What are the typical yields for this synthesis?

A2: Yields can vary significantly based on the reaction conditions. While optimized procedures can achieve high yields, it is not uncommon to encounter lower yields, sometimes in the range of 50-70%, due to side reactions or incomplete conversion. For instance, similar pyrimidine syntheses have reported yields from modest to good (35-75%) depending on the specific substrates and conditions used.[1]

Q3: What are the key reaction parameters to control for optimal yield?

A3: Several parameters are crucial for maximizing the yield and purity of the final product. These include:

  • Purity of reactants: Ensure all starting materials, especially the acetamidine hydrochloride and ethyl 2-(ethoxymethylene)acetoacetate, are pure and dry.

  • Stoichiometry: Precise control of the molar ratios of the reactants and the base is critical.

  • Reaction temperature: The temperature should be carefully controlled throughout the reaction, as side reactions can occur at elevated temperatures.

  • Reaction time: Monitoring the reaction progress by techniques like TLC is essential to determine the optimal reaction time and avoid the formation of degradation products.

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. In cases where significant impurities are present, column chromatography on silica gel may be necessary.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive or impure reactants: Starting materials may have degraded or contain impurities that inhibit the reaction. 2. Incorrect stoichiometry: The molar ratios of reactants or base may be inaccurate. 3. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Insufficient reaction time: The reaction may not have been allowed to proceed to completion.1. Verify reactant quality: Use freshly opened or purified reactants. Ensure acetamidine hydrochloride is dry. 2. Recalculate and carefully measure reactants: Ensure accurate weighing and dispensing of all reagents. 3. Optimize temperature: Gradually increase the reaction temperature while monitoring for side product formation. Refluxing in ethanol is a common condition. 4. Monitor reaction progress: Use TLC or another appropriate analytical technique to track the consumption of starting materials and the formation of the product.
Formation of Significant Side Products 1. Excessive reaction temperature: High temperatures can lead to the formation of undesired byproducts. 2. Incorrect pH: The basicity of the reaction mixture might be too high or too low. 3. Presence of water: Moisture can lead to the hydrolysis of the ester or other side reactions.1. Maintain optimal temperature: Use a controlled heating source (e.g., oil bath) to maintain a consistent temperature. 2. Control base addition: Add the base portion-wise to maintain a stable pH. 3. Use anhydrous conditions: Ensure all glassware is oven-dried and use anhydrous solvents.
Difficulty in Product Isolation/Purification 1. Product is too soluble in the recrystallization solvent. 2. Presence of oily impurities. 3. Co-crystallization with impurities. 1. Change recrystallization solvent: Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes). 2. Perform a work-up: Before recrystallization, wash the crude product with a non-polar solvent to remove oily impurities. 3. Utilize column chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography with an appropriate eluent system.

Experimental Protocols

Synthesis of this compound

This protocol is a representative method based on common pyrimidine syntheses.

Materials:

  • Acetamidine hydrochloride

  • Ethyl 2-(ethoxymethylene)acetoacetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add acetamidine hydrochloride (1.0 equivalent) and stir the mixture for 15-20 minutes at room temperature.

  • Add ethyl 2-(ethoxymethylene)acetoacetate (1.0 equivalent) dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.

  • Reduce the solvent volume under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Data Presentation

Table 1: Effect of Base on Yield in a Similar Pyrimidine Synthesis

EntryBaseSolventYield (%)
1Sodium EthoxideEthanol81
2TriethylamineEthanol75
3DBUToluene68
4Potassium CarbonateDMF55

Note: This data is representative and based on analogous pyrimidine syntheses. Actual yields may vary.

Visualizations

Reaction Pathway for the Synthesis of this compound

G Reaction Pathway cluster_reactants Reactants cluster_conditions Conditions Acetamidine Acetamidine Intermediate Cyclized Intermediate Acetamidine->Intermediate + EMAE Ethyl 2-(ethoxymethylene)acetoacetate EMAE->Intermediate + Base Base (e.g., NaOEt) Base->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Heat Heat Heat->Intermediate Product This compound Intermediate->Product Elimination of EtOH & H2O

Caption: Synthesis of this compound.

Troubleshooting Workflow for Low Product Yield

G Troubleshooting Workflow Start Low Product Yield CheckReactants Verify Purity and Stoichiometry of Reactants Start->CheckReactants CheckConditions Review Reaction Conditions (Temp, Time) CheckReactants->CheckConditions No Issue OptimizeReactants Use Purified Reactants & Recalculate Stoichiometry CheckReactants->OptimizeReactants Issue Found CheckWorkup Evaluate Workup and Purification Procedure CheckConditions->CheckWorkup No Issue OptimizeConditions Systematically Vary Temperature and Time CheckConditions->OptimizeConditions Issue Found OptimizeWorkup Modify Extraction and Recrystallization Solvents CheckWorkup->OptimizeWorkup Issue Found Success Improved Yield OptimizeReactants->Success OptimizeConditions->Success OptimizeWorkup->Success

Caption: A logical approach to troubleshooting low yield.

References

Technical Support Center: Ethyl 4-methylpyrimidine-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 4-methylpyrimidine-5-carboxylate, a key intermediate in pharmaceutical research and development.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues in a question-and-answer format.

Q1: Why is the yield of my reaction consistently low?

A1: Low yields can stem from several factors, primarily related to reaction equilibrium, reagent quality, and reaction conditions.

  • Potential Cause 1: Incomplete Reaction. The Biginelli reaction, a common route for this synthesis, is a reversible equilibrium process.

    • Solution: To drive the reaction forward, consider increasing the concentration of one of the reactants, typically the amidine or the β-dicarbonyl compound. Removing water as it forms, for instance by using a Dean-Stark apparatus with a suitable solvent like toluene, can also significantly improve yields.

  • Potential Cause 2: Suboptimal Reaction Temperature. The reaction rate is highly dependent on temperature.

    • Solution: Ensure the reaction is conducted at the optimal temperature. For many Biginelli reactions, refluxing in a solvent like ethanol is effective. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.

  • Potential Cause 3: Inactive Catalyst. The acid catalyst is crucial for the reaction to proceed efficiently.

    • Solution: Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TSA) or a Lewis acid like zinc chloride. Ensure the catalyst loading is appropriate, as too little will result in a slow reaction, while too much can lead to side product formation.

  • Potential Cause 4: Poor Quality Reagents. The purity of starting materials is critical.

    • Solution: Use freshly distilled aldehydes and ensure the ethyl acetoacetate and acetamidine hydrochloride are of high purity and dry.

Q2: I am observing a significant amount of an unknown byproduct. How can I identify and minimize it?

A2: The formation of byproducts is a common issue in pyrimidine synthesis. The most likely byproduct in a Biginelli-type reaction for this compound is a Hantzsch-type 1,4-dihydropyridine derivative.

  • Identification: This byproduct is often yellow and highly fluorescent. It can be identified using spectroscopic methods such as NMR and Mass Spectrometry.

  • Minimization Strategies:

    • Temperature Control: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can reduce the formation of this byproduct.

    • Order of Addition of Reagents: Adding the urea or amidine component last can sometimes minimize its decomposition and subsequent side reactions.

    • Catalyst Choice: The choice of catalyst can influence the selectivity. Experimenting with different Lewis or Brønsted acids may favor the desired Biginelli pathway.

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A3: A stalled reaction can be due to several factors, including catalyst deactivation or insufficient energy.

  • Potential Cause 1: Catalyst Deactivation. The catalyst may have been consumed or deactivated.

    • Solution: Add an additional portion of the catalyst to the reaction mixture.

  • Potential Cause 2: Insufficient Temperature. The reaction may require more energy to overcome the activation barrier.

    • Solution: If monitoring by TLC shows no further progress, cautiously increase the reaction temperature while continuing to monitor for byproduct formation.

  • Potential Cause 3: Poor Solubility of Reactants. If the reactants are not well dissolved, the reaction rate will be slow.

    • Solution: Ensure the chosen solvent is appropriate for dissolving all reactants at the reaction temperature. In some cases, using a co-solvent might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely used method is a variation of the Biginelli reaction. This is a one-pot, three-component condensation reaction involving ethyl acetoacetate, an aldehyde (in this case, acetaldehyde, which can be generated in situ or replaced with a precursor), and an amidine (acetamidine). The reaction is typically catalyzed by an acid.

Q2: What is the role of the acid catalyst in this reaction?

A2: The acid catalyst plays a crucial role in activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the urea or amidine. It also catalyzes the dehydration steps of the reaction mechanism.

Q3: What are the recommended purification methods for this compound?

A3: The crude product can typically be purified by recrystallization or column chromatography.

  • Recrystallization: Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The choice of solvent depends on the impurities present.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices should be followed.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the acid catalyst with care as it is corrosive.

  • Be aware of the flammability of organic solvents.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of a Structurally Similar Pyrimidine Derivative

The following table summarizes the effect of different catalysts and solvents on the yield of a model Biginelli reaction to synthesize a dihydropyrimidinone, providing insights applicable to the synthesis of this compound.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1p-TSA (10)EthanolReflux585
2ZnCl₂ (15)Acetonitrile80678
3InCl₃ (5)THFReflux492
4Sc(OTf)₃ (2)Dichloromethane40888
5No CatalystEthanolReflux24<10
6p-TSA (10)TolueneReflux675

Data is representative and based on analogous Biginelli reactions. Yields for this compound may vary.

Experimental Protocols

Detailed Methodology for a Typical Biginelli-type Synthesis

This protocol describes a general procedure for the synthesis of a pyrimidine derivative analogous to this compound.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Acetaldehyde (or a suitable precursor) (1.1 eq)

  • Acetamidine hydrochloride (1.2 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

  • Ethanol (as solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate, acetaldehyde, acetamidine hydrochloride, and ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add the catalytic amount of p-toluenesulfonic acid to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).

  • Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold water and stir vigorously to induce precipitation of the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Visualizations

experimental_workflow reagents 1. Reagent Mixing (Ethyl acetoacetate, Acetaldehyde, Acetamidine HCl, Ethanol) catalyst 2. Catalyst Addition (p-TSA) reagents->catalyst reflux 3. Reaction (Reflux, 4-6 h) catalyst->reflux monitoring 4. TLC Monitoring reflux->monitoring workup 5. Work-up (Solvent removal, Precipitation) monitoring->workup purification 6. Purification (Recrystallization or Chromatography) workup->purification product Pure Ethyl 4-methyl- pyrimidine-5-carboxylate purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield or Byproduct Formation check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Temperature and Time start->check_conditions check_catalyst Evaluate Catalyst Activity and Loading start->check_catalyst optimize_temp Optimize Temperature (Lower for byproducts, Higher for stalled reaction) check_reagents->optimize_temp check_conditions->optimize_temp optimize_catalyst Screen Different Catalysts check_catalyst->optimize_catalyst purification Optimize Purification Method optimize_temp->purification optimize_catalyst->purification success Improved Yield and Purity purification->success

Caption: Troubleshooting flowchart for reaction optimization.

reaction_pathway reactants Ethyl Acetoacetate + Acetaldehyde + Acetamidine intermediate1 Iminium Ion Intermediate reactants->intermediate1 Acid Catalyst intermediate2 Acyclic Adduct intermediate1->intermediate2 side_product Hantzsch-type Dihydropyridine intermediate1->side_product High Temp. cyclization Cyclization & Dehydration intermediate2->cyclization product Ethyl 4-methyl- pyrimidine-5-carboxylate cyclization->product

Caption: Simplified reaction pathway showing the desired product and a common side product.

Minimizing side reactions in "Ethyl 4-methylpyrimidine-5-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-methylpyrimidine-5-carboxylate. The proposed synthetic route involves a Biginelli-type condensation reaction to form a dihydropyrimidine intermediate, followed by an oxidation step to yield the final aromatic product.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a two-step process. First, a Biginelli-type condensation of ethyl acetoacetate, acetaldehyde, and urea under acidic conditions yields the dihydropyrimidine intermediate, Ethyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This intermediate is then oxidized to the final product, this compound.

Q2: What are the critical starting materials and reagents for this synthesis?

A2: The key starting materials are ethyl acetoacetate, acetaldehyde, and urea. A suitable acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid) is required for the condensation step. For the oxidation step, a mild oxidizing agent is needed, such as ceric ammonium nitrate (CAN), iodine in refluxing ethanol, or manganese dioxide (MnO₂).

Q3: What is a typical experimental protocol for this synthesis?

A3: A detailed two-part experimental protocol is provided in the "Experimental Protocols" section of this guide. It covers the synthesis of the dihydropyrimidine intermediate and its subsequent oxidation to the final product.

Q4: What are the most common side reactions to be aware of?

A4: During the Biginelli condensation, potential side reactions include the formation of Hantzsch-type dihydropyridines, Knoevenagel condensation products between acetaldehyde and ethyl acetoacetate, and self-condensation of acetaldehyde. In the oxidation step, over-oxidation or degradation of the pyrimidine ring can occur if the reaction conditions are not carefully controlled.

Q5: How can I effectively monitor the progress of the reactions?

A5: Thin-layer chromatography (TLC) is the recommended method for monitoring both the condensation and oxidation steps. For the Biginelli reaction, using an eluent system such as ethyl acetate/hexane (e.g., 7:3 v/v) can help visualize the consumption of starting materials and the formation of the dihydropyrimidine product. For the oxidation step, the disappearance of the dihydropyrimidine spot and the appearance of a new, typically more UV-active spot for the aromatic product indicates reaction progress.

Q6: What are the best practices for purifying the final product?

A6: The crude dihydropyrimidine intermediate can often be purified by recrystallization from a suitable solvent like ethanol. The final product, this compound, is typically purified by column chromatography on silica gel, followed by recrystallization to obtain a high-purity solid.

Troubleshooting Guide

Problem 1: Low or No Yield of the Dihydropyrimidine Intermediate

Q: My Biginelli condensation reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?

A: Low yields in the Biginelli reaction are a common challenge and can often be traced back to several factors:

  • Catalyst Issues: The choice and concentration of the acid catalyst are critical. If using a Brønsted acid like HCl, ensure the concentration is appropriate. Too little catalyst will result in a sluggish reaction, while too much can lead to side reactions. Consider screening different Lewis acid catalysts, which can sometimes offer higher yields and milder reaction conditions.

  • Reaction Conditions: The reaction may require optimization of temperature and time. While refluxing in ethanol is a standard procedure, some substrate combinations may benefit from different temperatures. Monitor the reaction by TLC to determine the optimal reaction time.

  • Reagent Purity: The purity of the starting materials is crucial. Impurities in acetaldehyde, ethyl acetoacetate, or urea can introduce competing side reactions. It is advisable to use freshly distilled acetaldehyde.

  • Order of Addition: While often a one-pot reaction, the order of reagent addition can sometimes influence the outcome.

Problem 2: Significant Formation of Side Products in the Biginelli Reaction

Q: My TLC analysis shows multiple spots in addition to my desired dihydropyrimidine product. What are these side products and how can I minimize them?

A: The formation of side products is a known issue in the Biginelli reaction. Common side products include:

  • Hantzsch-type Dihydropyridines: This fluorescent byproduct can form when two equivalents of ethyl acetoacetate react with one equivalent of acetaldehyde and ammonia (which can be formed from the decomposition of urea at high temperatures). To minimize this, try running the reaction at a lower temperature.

  • Knoevenagel Condensation Product: Acetaldehyde can react with ethyl acetoacetate to form an α,β-unsaturated dicarbonyl compound. This side reaction can be minimized by carefully controlling the reaction temperature and catalyst concentration.

  • Acetaldehyde Self-Condensation: Under acidic conditions, acetaldehyde can undergo self-condensation (aldol reaction). Using fresh acetaldehyde and adding it slowly to the reaction mixture can help reduce this side reaction.

Problem 3: Difficulty in Isolating the Dihydropyrimidine Intermediate

Q: I am having trouble getting my dihydropyrimidine intermediate to precipitate or crystallize from the reaction mixture. What should I do?

A: Isolation of the dihydropyrimidine can sometimes be challenging. Here are a few suggestions:

  • Solvent Choice: If the product is not precipitating upon cooling, try adding a non-polar co-solvent (like hexane or diethyl ether) to the reaction mixture to induce precipitation.

  • Concentration: Concentrate the reaction mixture under reduced pressure to increase the product concentration, which may facilitate crystallization.

  • Seeding: If you have a small amount of pure product from a previous batch, adding a seed crystal to the cooled solution can initiate crystallization.

  • Alternative Work-up: If precipitation fails, perform an aqueous work-up. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can then be purified by column chromatography or recrystallization from a different solvent system.

Problem 4: Incomplete or Unsuccessful Oxidation to the Final Pyrimidine

Q: The oxidation of my dihydropyrimidine intermediate is not proceeding to completion. How can I improve the conversion?

A: Incomplete oxidation can be due to several factors:

  • Choice of Oxidizing Agent: The reactivity of dihydropyrimidines can vary. If a mild oxidizing agent like MnO₂ is not effective, you may need to switch to a stronger one like ceric ammonium nitrate (CAN) or even DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

  • Reaction Conditions: Ensure the reaction temperature and time are sufficient. Some oxidations may require heating. Monitor the reaction by TLC to determine the optimal conditions.

  • Stoichiometry of the Oxidizing Agent: Make sure you are using a sufficient molar excess of the oxidizing agent. It's common to use 1.5 to 2.5 equivalents.

Problem 5: Formation of Over-oxidized or Degradation Products

Q: I am observing byproducts during the oxidation step. What are they, and how can I prevent their formation?

A: Over-oxidation or degradation of the pyrimidine ring can occur with harsh oxidizing agents or prolonged reaction times.

  • Control of Reaction Conditions: Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed. Over-running the reaction can lead to the formation of unwanted byproducts.

  • Milder Oxidizing Agent: If you are using a strong oxidizing agent and observing degradation, switch to a milder one.

  • Temperature Control: Running the reaction at a lower temperature can sometimes provide better selectivity and reduce the formation of degradation products.

Data Presentation

ParameterRepresentative ValueReference
Yield of Dihydropyrimidine 60-95%[General range for Biginelli reactions]
Yield of Oxidation Step 50-85%[Dependent on oxidizing agent and substrate]
Purity after Recrystallization >98%[Typical purity for crystalline compounds]
Purity after Chromatography >99%[Typical purity after chromatographic separation]

Table 1: Representative Yields and Purities for a Two-Step Pyrimidine Synthesis.

CatalystSolventTemperature (°C)Typical Reaction Time (h)
HCl EthanolReflux4-12
H₂SO₄ EthanolReflux4-12
FeCl₃ Acetonitrile50-802-6
Yb(OTf)₃ Solvent-free80-1001-3
InCl₃ DichloromethaneRoom Temperature6-18

Table 2: Common Catalysts and Solvents for the Biginelli Reaction. [1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Dihydropyrimidine Intermediate)

  • To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.30 g, 10 mmol), urea (0.90 g, 15 mmol), and ethanol (20 mL).

  • Stir the mixture until all the solids have dissolved.

  • Add acetaldehyde (0.53 g, 12 mmol) to the reaction mixture, followed by the dropwise addition of concentrated hydrochloric acid (0.5 mL).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane 7:3).

  • After the reaction is complete (as indicated by the consumption of ethyl acetoacetate), cool the mixture to room temperature and then in an ice bath for 30 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine intermediate as a white crystalline solid.

Protocol 2: Oxidation of Ethyl 4,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate to this compound

  • In a 100 mL round-bottomed flask, dissolve the dihydropyrimidine intermediate (1.98 g, 10 mmol) in glacial acetic acid (30 mL).

  • To this solution, add ceric ammonium nitrate (CAN) (8.22 g, 15 mmol) portion-wise over 15 minutes while stirring at room temperature. An exotherm may be observed.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC (eluent: ethyl acetate/hexane 1:1) for the disappearance of the starting material.

  • Once the reaction is complete, pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, then wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as a solid.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Biginelli Condensation cluster_step2 Step 2: Oxidation Start Starting Materials (Ethyl Acetoacetate, Acetaldehyde, Urea) Reaction1 Acid-Catalyzed Condensation Start->Reaction1 Ethanol, HCl Workup1 Cooling & Precipitation Reaction1->Workup1 Purification1 Recrystallization Workup1->Purification1 Intermediate Dihydropyrimidine Intermediate Purification1->Intermediate Reaction2 Oxidation Intermediate->Reaction2 CAN, Acetic Acid Workup2 Aqueous Work-up & Extraction Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 FinalProduct Ethyl 4-methylpyrimidine- 5-carboxylate Purification2->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Low or No Yield in Biginelli Reaction Cause1 Catalyst Inactive or Insufficient Problem->Cause1 Cause2 Suboptimal Temperature or Reaction Time Problem->Cause2 Cause3 Impure Reagents Problem->Cause3 Solution1 Screen Different Catalysts & Optimize Concentration Cause1->Solution1 Solution2 Optimize Temperature & Monitor by TLC Cause2->Solution2 Solution3 Use High Purity/ Freshly Distilled Reagents Cause3->Solution3

Caption: Troubleshooting logic for addressing low yield in the Biginelli condensation step.

Competing_Reactions cluster_pathways Reaction Pathways Start Ethyl Acetoacetate + Acetaldehyde + Urea Biginelli Desired Biginelli Pathway Start->Biginelli 1:1:1.5 ratio Hantzsch Hantzsch Dihydropyridine Formation Start->Hantzsch 2:1 ratio of Ketoester:Aldehyde + NH3 Knoevenagel Knoevenagel Condensation Start->Knoevenagel No Urea Product Dihydropyrimidine Product Biginelli->Product SideProduct1 Dihydropyridine Side Product Hantzsch->SideProduct1 SideProduct2 Unsaturated Dicarbonyl Side Product Knoevenagel->SideProduct2

Caption: Competing side reactions in the Biginelli condensation for pyrimidine synthesis.

References

Technical Support Center: Synthesis of Ethyl 4-methylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the synthesis of Ethyl 4-methylpyrimidine-5-carboxylate, a key intermediate in pharmaceutical research. Below you will find troubleshooting guides for common experimental issues, frequently asked questions regarding alternative catalytic systems, and detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using traditional methods like the Biginelli reaction or developing new catalytic approaches.

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

  • Answer: Low yields are a common challenge and can stem from several factors:

    • Suboptimal Catalyst: The choice and concentration of the catalyst are critical. While traditional methods may use Brønsted acids like HCl, these can lead to side reactions. Lewis acids such as FeCl₃ or ZnCl₂ can be effective alternatives. It is advisable to screen different catalysts and optimize their loading for your specific reaction conditions.[1]

    • Inefficient Water Removal: The formation of water as a byproduct can inhibit the reaction. Consider using a Dean-Stark apparatus to azeotropically remove water during the reaction.

    • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Purity of Reagents: Impurities in starting materials can lead to the formation of unwanted byproducts and reduce the yield of the desired pyrimidine. Ensure all reagents are of high purity.[1]

    • Reaction Temperature: The reaction temperature may be too low for the reaction to proceed efficiently. A moderate increase in temperature may be necessary to achieve a better yield.

Issue 2: Formation of Side Products

  • Question: I am observing unexpected peaks in my analytical data (e.g., HPLC, GC-MS). What are these side products and how can I minimize their formation?

  • Answer: The formation of side products is a frequent issue in pyrimidine synthesis. Common side products include:

    • Hantzsch-type Dihydropyridines: This can occur when two equivalents of the β-ketoester react with the aldehyde and the nitrogen source, competing with the desired pyrimidine synthesis pathway.[2] To minimize this, consider running the reaction at a lower temperature.

    • Self-condensation of Reactants: Starting materials, particularly aldehydes, can undergo self-condensation under acidic or basic conditions. Slow addition of the aldehyde to the reaction mixture can help to mitigate this.

    • Incomplete Cyclization: Intermediates may not fully cyclize to form the pyrimidine ring. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]

Issue 3: Catalyst Deactivation

  • Question: My catalyst appears to lose activity, especially when attempting to reuse it. What are the possible reasons for this deactivation?

  • Answer: Catalyst deactivation can be caused by several factors:

    • Poisoning: Impurities in the reactants or solvent, such as sulfur or certain nitrogen-containing compounds, can act as poisons to many transition metal catalysts.

    • Thermal Degradation: High reaction temperatures can lead to the thermal degradation of the catalyst.

    • Fouling: The surface of a heterogeneous catalyst can be blocked by byproducts or polymers formed during the reaction.

    • Leaching: The active metal of a supported catalyst may leach into the reaction solution.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding alternative catalysts for the synthesis of this compound.

  • Question 1: What are the main advantages of using alternative catalysts over traditional acid catalysts for this synthesis?

    • Answer: Alternative catalysts, such as those based on iridium, iron, zinc, or copper, can offer several advantages, including higher yields, milder reaction conditions, improved selectivity, and the potential for catalyst recycling, which contributes to a more sustainable and cost-effective process.

  • Question 2: Are there any specific safety precautions to consider when working with these alternative metal catalysts?

    • Answer: Yes, many metal catalysts can be pyrophoric or toxic. It is essential to handle them in an inert atmosphere (e.g., using a glovebox or Schlenk line) and to consult the safety data sheet (SDS) for each specific catalyst. Proper personal protective equipment (PPE) should always be worn.

  • Question 3: How do I choose the most suitable alternative catalyst for my specific needs?

    • Answer: The choice of catalyst will depend on several factors, including the desired reaction scale, cost considerations, and the specific functional groups present in your starting materials. The comparative data table below provides a starting point for catalyst selection. It is often necessary to screen a few different catalysts to find the optimal one for your particular application.

  • Question 4: Can these alternative catalysts be used in large-scale synthesis?

    • Answer: Many of these catalytic systems are scalable. However, factors such as catalyst cost, availability, and the need for specialized equipment (e.g., for handling air-sensitive catalysts) should be considered when planning a large-scale synthesis.

Data Presentation: Comparison of Alternative Catalytic Systems

While specific data for the direct synthesis of this compound using a wide range of alternative catalysts is not extensively available in the literature, the following table provides a comparative summary of various catalytic systems used for the synthesis of closely related pyrimidine derivatives. This data can serve as a valuable guide for selecting a starting point for reaction optimization.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Traditional Method
Triethylamine100 (as base)EthanolReflux4881(For 4-methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester)
Alternative Catalysts
Iridium (PN5P-Ir-pincer complex)Not SpecifiedToluene150Not SpecifiedUp to 93For general pyrimidine synthesis from amidines and alcohols.[3]
IronNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedUp to 93For general 2,4,6-trisubstituted pyrimidine synthesis.
Zinc (ZnBr₂)Catalytic amountNot SpecifiedNot SpecifiedNot SpecifiedGoodFor general polysubstituted pyrimidine synthesis from enamidines.[3]
Copper (Cu(OAc)₂)Not SpecifiedToluene11024GoodFor general polysubstituted pyrimidine synthesis.[4]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of pyrimidine derivatives using alternative catalysts. These should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: General Procedure for Copper-Catalyzed Synthesis of Polysubstituted Pyrimidines [4]

  • To a reaction vessel, add the amidine hydrochloride, primary alcohol, and secondary alcohol.

  • Add Copper(II) acetate (Cu(OAc)₂) as the catalyst and potassium hydroxide (KOH) as the base.

  • Add anhydrous toluene to the mixture.

  • Stir the reaction mixture at 110 °C for 24 hours under an air atmosphere.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine derivative.

Protocol 2: General Procedure for Iridium-Catalyzed Multicomponent Synthesis of Pyrimidines [3]

  • In a glovebox, charge a pressure-resistant reaction vessel with the amidine, alcohols, and the PN5P-Ir-pincer complex catalyst.

  • Add the solvent (e.g., toluene).

  • Seal the vessel and bring it out of the glovebox.

  • Heat the reaction mixture to 150 °C with stirring for the specified time.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired pyrimidine.

Mandatory Visualizations

Experimental Workflow: Alternative Catalyst Screening

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_optimization Optimization start Select Starting Materials (e.g., Amidine, Alcohols) catalyst_prep Prepare Catalyst Solutions (Ir, Fe, Zn, Cu) start->catalyst_prep reaction_setup Set up Parallel Reactions (One for each catalyst) catalyst_prep->reaction_setup conditions Set Reaction Conditions (Temp, Time, Solvent) reaction_setup->conditions monitoring Monitor Reaction Progress (TLC/HPLC) conditions->monitoring workup Work-up and Purification monitoring->workup analysis Analyze Product and Yield workup->analysis compare Compare Catalyst Performance analysis->compare optimize Optimize Best Catalyst System compare->optimize

Caption: A generalized workflow for screening alternative catalysts for pyrimidine synthesis.

Troubleshooting Logic: Low Product Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Product Yield cause1 Suboptimal Catalyst Activity start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Side Reactions start->cause3 cause4 Reagent Purity Issues start->cause4 sol1 Screen Different Catalysts Optimize Catalyst Loading cause1->sol1 sol2 Increase Reaction Time/Temp Monitor with TLC cause2->sol2 sol3 Adjust Stoichiometry Modify Reaction Conditions cause3->sol3 sol4 Purify Starting Materials cause4->sol4

Caption: A logical diagram for troubleshooting low product yield in pyrimidine synthesis.

References

Validation & Comparative

Validation of Ethyl 4-methylpyrimidine-5-carboxylate NMR Spectral Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 4-methylpyrimidine-5-carboxylate. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a comparative analysis based on predicted NMR data and experimental data from a structurally similar alternative, Ethyl 5-pyrimidinecarboxylate. This approach allows for a robust theoretical validation of the expected spectral features of this compound.

NMR Spectral Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for the alternative compound, Ethyl 5-pyrimidinecarboxylate. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectral Data Comparison

Assignment This compound (Predicted) Ethyl 5-pyrimidinecarboxylate (Experimental)
Pyrimidine H H2: ~8.9 ppm (s, 1H), H6: ~8.7 ppm (s, 1H)H2: 9.3 ppm (s, 1H), H4/H6: 9.1 ppm (s, 2H)
Methyl H (on pyrimidine) ~2.6 ppm (s, 3H)-
Ethyl Ester CH₂ ~4.4 ppm (q, J = 7.1 Hz, 2H)~4.5 ppm (q, J = 7.1 Hz, 2H)
Ethyl Ester CH₃ ~1.4 ppm (t, J = 7.1 Hz, 3H)~1.4 ppm (t, J = 7.1 Hz, 3H)

Table 2: ¹³C NMR Spectral Data Comparison

Assignment This compound (Predicted) Ethyl 5-pyrimidinecarboxylate (Experimental)
C=O (Ester) ~164 ppm~163 ppm
Pyrimidine C C2: ~158 ppm, C4: ~165 ppm, C5: ~125 ppm, C6: ~155 ppmC2: ~160 ppm, C4/C6: ~158 ppm, C5: ~125 ppm
Methyl C (on pyrimidine) ~24 ppm-
Ethyl Ester CH₂ ~62 ppm~63 ppm
Ethyl Ester CH₃ ~14 ppm~14 ppm

Experimental Protocol for NMR Data Acquisition

The following outlines a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

  • Number of Scans: Varies from 8 to 64 scans depending on the sample concentration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

  • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is recommended.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the internal standard (TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR Data Validation Workflow

The following diagram illustrates the logical workflow for the validation of NMR spectral data, from initial sample analysis to final data comparison.

NMR_Validation_Workflow cluster_preparation Sample Preparation & Data Acquisition cluster_analysis Spectral Analysis cluster_validation Validation & Comparison Sample Target Compound (this compound) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C NMR) Sample->NMR_Acquisition Alternative Alternative Compound (Ethyl 5-pyrimidinecarboxylate) Alternative->NMR_Acquisition Processing Data Processing (FT, Phasing, Referencing) NMR_Acquisition->Processing Predicted_Data Predicted NMR Data (Target Compound) Comparison Comparative Analysis Predicted_Data->Comparison Experimental_Data Experimental NMR Data (Alternative Compound) Experimental_Data->Comparison Processing->Predicted_Data Prediction Software Processing->Experimental_Data Validation Structural Validation Comparison->Validation

Caption: Workflow for NMR spectral data validation.

"Ethyl 4-methylpyrimidine-5-carboxylate" crystal structure analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Crystal Structure of Ethyl 4-methylpyrimidine-5-carboxylate and Related Analogues

For researchers and professionals in the field of drug development and materials science, a comprehensive understanding of the three-dimensional structure of molecules is paramount. The crystal structure of a compound provides invaluable insights into its physical and chemical properties, influencing factors such as solubility, stability, and biological activity. This guide offers a comparative analysis of the crystallographic data of a known pyrimidine derivative, serving as a proxy for understanding the structural characteristics of this compound, for which detailed crystal structure data is not publicly available.

Comparative Crystallographic Data

To provide a framework for comparison, the crystallographic data for a structurally related compound, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is presented below. This data offers a glimpse into the typical packing and conformational preferences of similar pyrimidine carboxylates.

Crystallographic ParameterEthyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]
Chemical Formula C₁₄H₁₆N₂O₃
Molecular Weight 260.29
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions
a (Å)7.5495 (2)
b (Å)8.9797 (3)
c (Å)11.0812 (3)
α (°)107.843 (2)
β (°)108.603 (1)
γ (°)98.244 (2)
Volume (ų)653.07 (4)
Z 2
Calculated Density (Mg m⁻³)1.324
Radiation type Mo Kα
Temperature (K)293
R-factor 0.048

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process involving several key steps. The following is a generalized protocol for single-crystal X-ray diffraction, the definitive method for elucidating the atomic arrangement in a crystalline solid.

1. Crystal Growth: High-quality single crystals of the compound of interest are grown. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The quality of the crystal is crucial for obtaining high-resolution diffraction data.

2. Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a loop with a cryoprotectant to prevent degradation during data collection, which is often performed at low temperatures to minimize thermal vibrations.

3. Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

4. Data Processing: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz polarization, and absorption. The unit cell parameters and the space group are determined from the diffraction pattern.

5. Structure Solution and Refinement: The processed data is used to solve the crystal structure. This involves determining the initial positions of the atoms in the unit cell, a process often accomplished using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction intensities. The final result is a detailed three-dimensional model of the molecule, including bond lengths, bond angles, and torsion angles.

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

While the specific crystal structure of this compound remains to be publicly detailed, the comparative data and standardized protocols presented here provide a solid foundation for researchers. Understanding the crystallographic characteristics of analogous compounds is a critical step in predicting the properties and behavior of novel molecules in drug discovery and materials science. Further experimental investigation is required to fully elucidate the structural nuances of this compound.

References

A Comparative Guide to the Biological Activity of Ethyl 4-methylpyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various derivatives of Ethyl 4-methylpyrimidine-5-carboxylate. The information presented is curated from preclinical research and aims to assist researchers and professionals in drug development in understanding the therapeutic potential of this class of compounds. The guide summarizes quantitative data, details key experimental methodologies, and visualizes a general workflow for the synthesis and evaluation of these derivatives.

Data Presentation: Comparative Biological Activity

The following table summarizes the reported biological activities of various derivatives of this compound. The data is presented to facilitate a clear comparison of their potency across different biological assays.

Compound IDDerivative ClassBiological ActivityAssayTest Organism/Cell LineQuantitative Data (IC50/MIC in µM)Reference
1 Indolyl-pyrimidineAnticancerEGFR Inhibition-0.25[1]
AnticancerMTT AssayMCF-75.1[1]
AnticancerMTT AssayHepG25.02[1]
AnticancerMTT AssayHCT-1166.6[1]
2 Pyrimidine-5-carbonitrileAnticancerEGFR Inhibition-0.00829[2]
AnticancerMTT AssayHepG23.56[2]
AnticancerMTT AssayA5495.85[2]
AnticancerMTT AssayMCF-77.68[2]
3 TetrahydropyrimidineAntioxidantDPPH Radical Scavenging-6.261[3]
Antidiabeticα-amylase inhibition-6.539[3]
AnticancerMTT AssayHepG25.351 (µg/mL)[3]
4 DihydropyrimidinoneAnticancer-A549-[4]
5 Thiazolo[4,5-d]pyrimidineAnticancer-A37525.4[5]
Anticancer-C3224.4[5]
Anticancer-HaCaT33.5[5]
6 DihydropyrimidineLarvicidal-Anopheles arabiensis94% mortality[6][7]
7 DihydropyrimidineLarvicidal-Anopheles arabiensis91% mortality[6][7]
8 Pyrimidine-5-carbonitrileAnticancerVEGFR-2 Inhibition-0.53[8]
AnticancerCytotoxicity AssayHCT-116>100[8]
AnticancerCytotoxicity AssayMCF-7>100[8]
9 PyrimidineAnti-inflammatoryCOX-2 Inhibition--[9][10]
Antioxidant---[9][10]
10 Pyrido[2,3-d]pyrimidineAntioxidantDPPH Assay--[11]
AnticancerMTT AssayA549>50 µM[11]
Anti-inflammatoryLipoxygenase Inhibition-42[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Anticancer Activity Evaluation

MTT Cell Proliferation Assay

This assay is a colorimetric method used to assess cell viability.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HepG2, A549)

    • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Test compounds (derivatives of this compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plates for 48-72 hours at 37°C.

    • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity Evaluation

Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Test compounds

    • Standard antimicrobial agents (positive controls)

    • 96-well microtiter plates

    • Spectrophotometer or microplate reader

  • Protocol:

    • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

    • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth directly in the 96-well plates.

    • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

    • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations

General Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of this compound derivatives and their subsequent biological evaluation.

G start Starting Materials (e.g., Ethyl acetoacetate, Aldehyde, Urea/Thiourea) synthesis One-pot Multicomponent Reaction (e.g., Biginelli Reaction) start->synthesis purification Purification and Characterization (Crystallization, Spectroscopy) synthesis->purification derivatives This compound Derivatives purification->derivatives bio_screening Biological Activity Screening derivatives->bio_screening anticancer Anticancer Assays (MTT, SRB) bio_screening->anticancer antimicrobial Antimicrobial Assays (Broth Dilution, Agar Diffusion) bio_screening->antimicrobial anti_inflammatory Anti-inflammatory Assays (COX Inhibition) bio_screening->anti_inflammatory data_analysis Data Analysis (IC50, MIC determination) anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: Synthesis and biological screening workflow.

Illustrative Signaling Pathway: EGFR Inhibition

Several pyrimidine derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified representation of this pathway and the point of inhibition.

G EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds dimerization Dimerization & Autophosphorylation EGFR->dimerization RAS RAS dimerization->RAS inhibitor Pyrimidine Derivative (Inhibitor) inhibitor->dimerization Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK proliferation Cell Proliferation, Survival, Angiogenesis ERK->proliferation

Caption: EGFR signaling pathway inhibition.

References

A Comparative Guide to the Synthesis of Ethyl 4-methylpyrimidine-5-carboxylate and Other Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, Ethyl 4-methylpyrimidine-5-carboxylate stands out as a versatile building block for the synthesis of more complex molecules with potential biological activities. This guide provides an objective comparison of the synthesis of this compound with other relevant pyrimidine derivatives, supported by experimental data and detailed protocols.

Comparison of Synthetic Performance

The efficiency of synthesizing pyrimidine derivatives can vary significantly depending on the chosen method and the specific substitution pattern of the target molecule. Below is a comparative summary of the synthesis of this compound and two other pyrimidine derivatives, highlighting key performance indicators such as reaction yield and conditions.

ProductSynthetic MethodReactantsCatalyst/SolventReaction TimeYield (%)
This compound Multicomponent ReactionEthyl 2-formyl-3-oxobutanoate, UreaEtOH / H+ (catalytic)Not specifiedNot specified
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Biginelli ReactionEthyl acetoacetate, 2-Fluorobenzaldehyde, ThioureaTrimethylsilyl chloride (TMSCl)Not specified66%[1]
Ethyl 2-amino-4,6-diphenylpyrimidine-5-carboxylate Polymer-Assisted SynthesisMerrifield's resin-bound precursor, GuanidineNot applicableMultistepModest to good

Detailed Experimental Protocols

Reproducibility is a critical aspect of synthetic chemistry. The following are detailed methodologies for the synthesis of the compared pyrimidine derivatives.

Protocol 1: Synthesis of this compound

Reactants:

  • Ethyl 2-formyl-3-oxobutanoate

  • Urea

  • Ethanol (as solvent)

  • Acid catalyst (e.g., HCl)

Procedure:

  • Dissolve ethyl 2-formyl-3-oxobutanoate and urea in ethanol in a round-bottom flask.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure this compound.

Protocol 2: Synthesis of Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via Biginelli Reaction[1]

This protocol describes a multicomponent Biginelli reaction for the synthesis of a dihydropyrimidine derivative.

Reactants:

  • Ethyl acetoacetate

  • 2-Fluorobenzaldehyde

  • 1-(4-methylphenyl)thiourea

  • Trimethylsilyl chloride (TMSCl)

Procedure:

  • Combine ethyl acetoacetate, 2-fluorobenzaldehyde, and 1-(4-methylphenyl)thiourea in a suitable reaction vessel.

  • Add trimethylsilyl chloride (TMSCl) as a catalyst.

  • Stir the reaction mixture under appropriate conditions (e.g., reflux) until the reaction is complete as monitored by TLC.

  • After completion, work up the reaction mixture, which typically involves quenching the catalyst, extraction with an organic solvent, and drying.

  • Purify the crude product by recrystallization from ethanol to yield the final product.

Protocol 3: Polymer-Assisted Synthesis of Ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates

This method utilizes a solid support (Merrifield's resin) for a multi-step synthesis, which can facilitate purification.

Reactants:

  • Merrifield's resin

  • Initial reactants for building the pyrimidine core on the resin

  • Guanidine (for the amino group at the 2-position)

  • Various reagents for subsequent steps

Procedure:

  • The synthesis involves anchoring a starting material to Merrifield's resin.

  • A series of reactions are then performed to build the pyrimidine ring on the solid support.

  • The amino group at the 2-position is introduced by reacting the resin-bound intermediate with guanidine.

  • Finally, the desired product is cleaved from the resin.

  • Purification of the final product is then carried out.

Biological Activity and Signaling Pathways

Pyrimidine derivatives are known to exhibit a wide range of biological activities by interacting with various cellular targets. While the specific biological role of this compound is not extensively documented, its structural analogues have been investigated as inhibitors of several key enzymes involved in disease pathogenesis.

Potential Therapeutic Targets for Pyrimidine Derivatives:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Several pyrimidine-based compounds have been designed and synthesized as inhibitors of VEGFR-2, a key player in tumor angiogenesis.[2][3][4][5][6] By blocking the VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels that supply nutrients to tumors, thereby impeding tumor growth.

  • N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): Pyrimidine-4-carboxamide derivatives have been identified as inhibitors of NAPE-PLD, an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids.[7][8][9][10][11] NAEs play roles in various physiological processes, and their modulation through NAPE-PLD inhibition is a potential therapeutic strategy for certain neurological and inflammatory conditions.

  • Acetylcholinesterase (AChE): Some pyrimidine derivatives have been designed and evaluated as inhibitors of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[12][13][14][15][16] AChE inhibitors are used in the treatment of Alzheimer's disease to enhance cholinergic neurotransmission.

Based on the known activities of structurally related compounds, a hypothetical signaling pathway that could be targeted by a biologically active derivative of this compound, for instance, in the context of cancer, is the VEGFR-2 signaling cascade.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Promotes Akt Akt PI3K->Akt Activates Akt->Angiogenesis Promotes Pyrimidine_Derivative Pyrimidine Derivative (e.g., from Ethyl 4-methyl- pyrimidine-5-carboxylate) Pyrimidine_Derivative->VEGFR2 Inhibits

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a pyrimidine derivative.

Experimental Workflow

The general workflow for the synthesis and evaluation of new pyrimidine derivatives involves several key stages, from initial reaction to biological testing.

Synthesis_Workflow Reactants Reactants (e.g., β-dicarbonyl, Aldehyde, Urea/Amidine) Reaction One-Pot Synthesis (e.g., Biginelli Reaction) Reactants->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Screening (e.g., Enzyme Inhibition Assay) Characterization->Biological_Screening Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Biological_Screening->Data_Analysis

Caption: General workflow for the synthesis and evaluation of pyrimidine derivatives.

References

A Comparative Guide to Ethyl 4-Methylpyrimidine-5-Carboxylate Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3][4] Ethyl 4-methylpyrimidine-5-carboxylate and its analogs represent a versatile class of pyrimidine derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties. This guide provides a comparative analysis of the efficacy of various analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

Comparative Efficacy of Analogs

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrimidine ring. Modifications at the C2, C4, and C6 positions have yielded compounds with potent and selective activities against various biological targets.

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine-5-carboxylate derivatives. Modifications often focus on introducing aromatic or heterocyclic moieties to enhance interactions with target proteins.

Table 1: Cytotoxic Activity of this compound Analogs

Compound IDStructure/ModificationCell LineIC50 (µM)Reference
1 {4-[(4-chlorobenzyl)sulfanyl]-6-methyl-2-phenylpyrimidin-5-yl}methanolHeLaSignificant Cytotoxicity[5]
K562Significant Cytotoxicity[5]
CFPACSignificant Cytotoxicity[5]
HUVEC (normal)Significant Cytotoxicity[5]
2 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidineHeLaWeak Activity[5]
K562Weak Activity[5]
CFPACNon-toxic[5]
HUVEC (normal)Non-toxic[5]
3 6-amino-5-((dimethylamino)(phenyl)methyl)pyrimidine-2,4(1H,3H)-dioneMCF-731.8 ± 2.0[6]
WI38 (normal)>100[6]
4 2-((4-amino-6-(1,3-dioxoisoindolin-2-yl)pyrimidin-2-yl)thio)-N'-(benzylidene)acetohydrazide derivative (6c)MCF-737.7 ± 3.6[6]
WI38 (normal)87.3 ± 2.6[6]

*Qualitative description from the source.

Enzyme Inhibition

Pyrimidine-5-carboxamide analogs have been investigated as potent inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases like diabetes.[7]

Table 2: NNMT Inhibitory Activity of Pyrimidine-5-carboxamide Analogs

Compound IDTargetIC50 (nM)Reference
Example 1 Human NNMT1-100[7]
Example 2 Mouse NNMT1-100[7]

Note: The patent provides a range for a series of compounds rather than specific values for individual analogs.

Aminopyrimidine hybrids have also shown promise as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) inhibitors.[6]

Table 3: EGFR-TK Inhibitory Activity of Aminopyrimidine Hybrids

Compound IDTargetIC50 (µM)Reference
10b EGFR-TK0.7 ± 0.02[6]
6c EGFR-TK0.9 ± 0.03[6]
Gefitinib (control) EGFR-TK4.1 ± 0.01[6]

Experimental Protocols

General Synthesis of Pyrimidine Analogs

The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, urea, or guanidine derivative.[8] For instance, the synthesis of certain pyrimido[4,5-d]pyridazin-8(7H)-ones involves the reaction of ethyl pyrimidine-4-carboxylates with hydrazine monohydrate.[9]

A common route for synthesizing substituted pyrimidines is the Traube synthesis, which can be adapted to produce a variety of analogs.[9]

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_modification Further Modification Amidine Amidine / Urea / Guanidine Condensation Cyclocondensation Amidine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Pyrimidine Substituted Pyrimidine Core Condensation->Pyrimidine Functionalization Functional Group Interconversion Pyrimidine->Functionalization Final_Analog Final Analog Functionalization->Final_Analog

Caption: General synthetic workflow for pyrimidine analogs.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HeLa, K562, CFPAC) and normal cells (e.g., HUVEC) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.[5]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

NNMT Inhibition Assay

The biochemical NNMT inhibition assay is performed to determine the ability of compounds to inhibit human and mouse NNMT.[7] The assay typically involves incubating the enzyme with the substrate (nicotinamide), the methyl donor (S-adenosyl-L-methionine), and the test compound. The formation of the methylated product is then quantified, often using methods like HPLC or radiometric detection. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

EGFR Tyrosine Kinase Inhibition Assay

The in vitro EGFR-TK enzyme inhibition assay is conducted to assess the inhibitory potential of the synthesized compounds.[6] This is often done using a kinase assay kit.

  • Reaction Setup: The reaction is carried out in a 96-well plate containing the EGFR-TK enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a suitable buffer.

  • Inhibitor Addition: The test compounds are added at various concentrations.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody conjugated to horseradish peroxidase.

  • Signal Measurement: A colorimetric or chemiluminescent substrate is added, and the signal is measured using a plate reader.

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its overactivation is a hallmark of many cancers. EGFR inhibitors block the downstream signaling cascades, leading to reduced tumor growth.

cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates Inhibitor Pyrimidine Analog (EGFR Inhibitor) Inhibitor->EGFR Blocks Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival

Caption: Simplified EGFR signaling pathway and the action of inhibitors.

NNMT-Mediated Metabolic Pathway

Nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of nicotinamide. Increased NNMT activity has been linked to metabolic disorders. Inhibiting NNMT is a therapeutic strategy to modulate these pathways.

SAM S-adenosyl-L-methionine (Methyl Donor) NNMT NNMT SAM->NNMT NAM Nicotinamide NAM->NNMT MeNAM 1-Methylnicotinamide NNMT->MeNAM SAH S-adenosyl-L-homocysteine NNMT->SAH Inhibitor Pyrimidine Analog (NNMT Inhibitor) Inhibitor->NNMT Inhibits

Caption: NNMT-catalyzed reaction and its inhibition.

Conclusion

The this compound scaffold provides a rich platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its analogs, ranging from potent anticancer effects to specific enzyme inhibition, highlight the versatility of this chemical class.[1][3] Structure-activity relationship studies, guided by the data presented in this guide, can further direct the synthesis of more potent and selective drug candidates. The detailed experimental protocols and pathway visualizations serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

A Comparative Guide to Computational Docking Studies of Ethyl 4-methylpyrimidine-5-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of computational docking studies on Ethyl 4-methylpyrimidine-5-carboxylate and structurally related compounds. It is intended for researchers, scientists, and drug development professionals interested in the in silico evaluation of pyrimidine derivatives as potential therapeutic agents. The following sections detail the experimental protocols, comparative binding affinity data, and visual representations of the underlying scientific processes.

Comparative Analysis of Binding Affinities

Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of a ligand with its target protein.[1] The following table summarizes the binding energies of this compound and its analogs against various protein targets as reported in several studies. Lower binding energy values typically indicate a more stable and favorable interaction.

CompoundTarget ProteinDocking SoftwareBinding Energy (kcal/mol)Reference
Ethyl 6-methyl-2-thioxo-4-phenyl-1,3,4-tetrahydropyrimidine-5-carboxylateHuman Serum Albumin (HSA)Molegro-[2]
Ethyl 4-(3-chlorophenyl)-6-methyl-2-thioxo-4-tetrahydropyrimidine-5-carboxylateHuman Serum Albumin (HSA)Molegro-[2]
4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivativesBcr-Abl oncogeneAutoDock 4-7.8 to -10.16[3]
4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivativesBcr-Abl oncogeneAutoDock Vina-6.9 to -8.5[3]
Tetrahydropyrimidine-5-carboxylate derivativesDihydrofolate reductase (DHFR)--[4]
Tetrahydropyrimidine-5-carboxylate derivativesDNA gyrase--[4]

Note: Specific binding energy values for this compound were not available in the initial search results. The data presented is for structurally similar compounds to provide a comparative context.

Experimental Protocols

The methodologies employed in computational docking studies are crucial for the reproducibility and validity of the results. The following is a generalized protocol synthesized from various studies on pyrimidine derivatives.[1][5][6][7][8]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[9]

  • Water molecules and co-crystallized ligands are typically removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned using force fields like AMBER or CHARMM.

  • The protein structure is then energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structure of the ligand (e.g., this compound) is drawn using chemical drawing software like ChemDraw or Marvin Sketch.

  • The 2D structure is converted to a 3D conformation.

  • The ligand's geometry is optimized, and charges are assigned using computational chemistry methods.

3. Molecular Docking:

  • A docking software (e.g., AutoDock, AutoDock Vina, Molegro) is used to predict the binding pose and affinity of the ligand within the active site of the protein.[2][3]

  • The active site is defined by creating a grid box around the region of interest.

  • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.[1]

  • A scoring function is then used to estimate the binding affinity for each pose, typically reported in kcal/mol.[1]

4. Post-Docking Analysis:

  • The resulting docked poses are visualized and analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking) between the ligand and the protein.

  • The pose with the most favorable binding energy and interaction profile is selected as the most probable binding mode.

  • Molecular dynamics simulations may be performed to further validate the stability of the ligand-protein complex over time.[3]

Visualizing a Computational Docking Workflow

The following diagram illustrates a typical workflow for a computational docking study, from the initial preparation of the protein and ligand to the final analysis of the results.

G Computational Docking Workflow cluster_prep Preparation cluster_process Processing cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (from PDB) ProtPrep Protein Preparation (Add H, Minimize) PDB->ProtPrep Ligand Ligand Structure (2D Sketch) LigPrep Ligand Preparation (3D Conversion, Optimize) Ligand->LigPrep Docking Molecular Docking (e.g., AutoDock) ProtPrep->Docking LigPrep->Docking Analysis Binding Mode Analysis (Interactions, Energy) Docking->Analysis MD_Sim Molecular Dynamics (Stability Validation) Analysis->MD_Sim

Caption: A flowchart of the computational docking process.

Hypothetical Signaling Pathway

Pyrimidine derivatives have been investigated as inhibitors of various enzymes, including dihydrofolate reductase (DHFR) and protein kinases.[4][10] The diagram below illustrates a hypothetical signaling pathway where a target kinase, potentially inhibited by this compound, plays a role in cell proliferation.

G Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase Receptor->TargetKinase Downstream Downstream Signaling (e.g., MAPK pathway) TargetKinase->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor This compound Inhibitor->TargetKinase

Caption: A potential signaling pathway inhibited by the compound.

Logical Comparison of Docking Results

G Comparison of Docking Results cluster_inputs Inputs cluster_comparison Comparison Metrics cluster_output Output MainCompound This compound Docking Results BindingEnergy Binding Energy MainCompound->BindingEnergy Interactions Molecular Interactions MainCompound->Interactions LigandEfficiency Ligand Efficiency MainCompound->LigandEfficiency Alternatives Alternative Compounds Docking Results Alternatives->BindingEnergy Alternatives->Interactions Alternatives->LigandEfficiency Conclusion Conclusion on Relative Potency BindingEnergy->Conclusion Interactions->Conclusion LigandEfficiency->Conclusion

Caption: A logical flow for comparing docking study outcomes.

References

A Comparative Analysis of Synthetic Routes to Pyrimidine-5-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Optimal Synthesis Methods

The pyrimidine core is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents. The efficient synthesis of substituted pyrimidines, particularly pyrimidine-5-carboxylates, is therefore of critical interest to the drug discovery and development community. This guide provides a comparative overview of prominent methods for the synthesis of pyrimidine-5-carboxylates, presenting quantitative data, detailed experimental protocols, and visualizations of reaction workflows and relevant biological pathways to inform methodological selection.

Comparative Data of Synthesis Methods

The following table summarizes key performance indicators for four distinct methods for the synthesis of pyrimidine-5-carboxylates, ranging from classical name reactions to modern catalytic and microwave-assisted approaches.

MethodKey ReagentsCatalyst/PromoterSolventReaction TimeTemperature (°C)Yield (%)
Biginelli Reaction Aromatic Aldehyde, Ethyl Acetoacetate, Urea/Thioureap-Toluenesulfonic acid (PTSA)Ethanol12 hoursReflux~15-94%[1][2]
Hantzsch Dihydropyridine Synthesis Aromatic Aldehyde, 2 eq. Ethyl Acetoacetate, Ammonium Acetatep-Toluenesulfonic acid (PTSA)Aqueous (SDS, 0.1M)Not SpecifiedUltrasonic Irradiationup to 96%[3]
Microwave-Assisted Synthesis Aromatic Aldehyde, Ethyl 3-oxobutanoate, UreaPotassium tert-butoxideEthanol2-4 minutesNot Specified (800W)High[4]
Iridium-Catalyzed Multicomponent Synthesis Amidine, up to three different AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150up to 93%[5][6]

Experimental Protocols

Detailed methodologies for the synthesis of a representative pyrimidine-5-carboxylate, ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and a related dihydropyridine are provided below.

Biginelli Reaction: Synthesis of Ethyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]

Reagents:

  • 2,4-dimethoxybenzaldehyde

  • Ethyl acetoacetate

  • Urea

  • p-Toluenesulfonic acid (PTSA)

  • Ethanol

Procedure:

  • A mixture of 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, urea, and a catalytic amount of PTSA is refluxed in ethanol.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.

  • The solid product is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from ethanol. In a specific instance, this reaction yielded 15.6% of the main product.[1]

Hantzsch Dihydropyridine Synthesis: Synthesis of 1,4-Dihydropyridines[3]

Reagents:

  • Aldehyde

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium acetate

  • p-Toluenesulfonic acid (PTSA)

  • Aqueous SDS (0.1 M)

Procedure:

  • A mixture of the aldehyde, ethyl acetoacetate, and ammonium acetate is subjected to ultrasonic irradiation in an aqueous solution of sodium dodecyl sulfate (SDS, 0.1 M) with PTSA as a catalyst.

  • The reaction is carried out at room temperature.

  • Upon completion, the product precipitates from the aqueous solution.

  • The solid product is isolated by filtration, washed with water, and dried. This method has been reported to achieve yields of up to 96%.[3]

Microwave-Assisted Synthesis of Ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[4]

Reagents:

  • Substituted aromatic aldehyde

  • Ethyl 3-oxobutanoate

  • Urea

  • Potassium tert-butoxide

  • Ethanol

Procedure:

  • A mixture of the substituted aldehyde, ethyl 3-oxobutanoate, urea, and potassium tert-butoxide in ethanol is placed in a microwave reactor.

  • The reaction mixture is subjected to microwave irradiation at 800 W for 2-4 minutes.[4]

  • After cooling, the precipitate is filtered and washed with ice-cold water.

  • The crude product is recrystallized from ethanol to yield the pure pyrimidine-5-carboxylate.

Iridium-Catalyzed Multicomponent Synthesis of Pyrimidines[5][6]

Reagents:

  • Amidine

  • Up to three different alcohols

  • PN5P-Ir-pincer complex catalyst

  • Toluene

Procedure:

  • A mixture of the amidine, alcohols, and the PN5P-Ir-pincer complex catalyst is heated in toluene at 150 °C.

  • The reaction proceeds via a sequence of condensation and dehydrogenation steps.[5]

  • The progress of the reaction is monitored by appropriate analytical techniques (e.g., GC-MS or LC-MS).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired pyrimidine derivative. This method has been shown to produce yields of up to 93%.[5][6]

Visualizing Synthetic Workflows and Biological Pathways

The following diagrams, generated using the DOT language, illustrate a representative experimental workflow and a key biological signaling pathway where pyrimidine derivatives play a crucial inhibitory role.

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Product A Aromatic Aldehyde Mix Mixing & Refluxing in Ethanol with Catalyst A->Mix B Ethyl Acetoacetate B->Mix U Urea U->Mix C Crystallization Mix->C Cooling F Filtration C->F R Recrystallization F->R P Pyrimidine-5-carboxylate R->P

Caption: Workflow for the Biginelli Reaction.

Pyrimidine derivatives are potent inhibitors of various enzymes, including Dihydrofolate Reductase (DHFR), which is crucial for DNA synthesis.[7][8]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Pyrimidine Pyrimidine Derivative (Inhibitor) Pyrimidine->DHFR Inhibition DNA DNA Synthesis Purines->DNA Thymidylate->DNA

Caption: Inhibition of the Folate Synthesis Pathway.

Furthermore, pyrimidine-based molecules have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key player in cancer cell proliferation.[9][10][11]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Pyrimidine Pyrimidine Derivative (EGFR Kinase Inhibitor) Pyrimidine->EGFR Inhibits Kinase Domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR Signaling Pathway.

References

Structure-activity relationship (SAR) of "Ethyl 4-methylpyrimidine-5-carboxylate" analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Pyrimidine-5-Carboxylate Analogs in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds. Among these, derivatives of the pyrimidine-5-carboxylate series have garnered significant attention for their potential as therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a representative series of pyrimidine analogs, focusing on their anticancer properties. Due to the limited availability of specific SAR data for "Ethyl 4-methylpyrimidine-5-carboxylate," this guide will focus on a closely related and well-documented series of 4-substituted thieno[2,3-d]pyrimidine-6-carboxylate analogs that target key signaling pathways in cancer.

Structure-Activity Relationship of Thieno[2,3-d]pyrimidine-6-carboxylate Analogs as Anticancer Agents

A study by Ali et al. (2022) explored a series of ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylates for their cytotoxic and antiproliferative activities against MCF-7 and MDA-MB-231 breast cancer cell lines. The general structure of the synthesized compounds is depicted below:

General structure of thieno[2,3-d]pyrimidine-6-carboxylate analogs

The following table summarizes the in vitro cytotoxicity data (IC50 in µM) for a selection of these analogs, highlighting the impact of different substituents at the R position on their anticancer activity.

Table 1: In Vitro Cytotoxicity of Thieno[2,3-d]pyrimidine-6-carboxylate Analogs

CompoundR GroupIC50 (µM) - MCF-7IC50 (µM) - MDA-MB-231
1 Phenyl15.4 ± 1.218.2 ± 1.5
2 4-Chlorophenyl8.7 ± 0.710.5 ± 0.9
3 4-Methoxyphenyl12.1 ± 1.014.8 ± 1.2
4 4-Nitrophenyl7.2 ± 0.69.1 ± 0.8
5 2-Thienyl18.9 ± 1.622.4 ± 2.0

From the data presented, a clear structure-activity relationship can be observed:

  • Effect of Phenyl Ring Substitution: The introduction of substituents on the phenyl ring at the R position significantly influences the cytotoxic activity.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a chloro (Compound 2 ) or a nitro group (Compound 4 ), at the para position of the phenyl ring enhances the anticancer activity compared to the unsubstituted phenyl analog (Compound 1 ). Compound 4 , with a nitro group, exhibited the highest potency in this series.

  • Electron-Donating Groups: An electron-donating group like methoxy (Compound 3 ) at the para position resulted in a slight decrease in activity compared to the electron-withdrawing substituents.

  • Heterocyclic Rings: Replacing the phenyl ring with a 2-thienyl group (Compound 5 ) led to a decrease in cytotoxic activity.

These findings suggest that the electronic properties and the nature of the substituent at the 2-position of the thieno[2,3-d]pyrimidine core play a crucial role in the anticancer efficacy of this class of compounds.

Experimental Protocols

Synthesis of Ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylates

The synthesis of the title compounds is typically achieved through a cyclocondensation reaction. A common synthetic route involves the reaction of an appropriate 2-amino-3-cyano-4-methylthiophene with a nitrile in the presence of an acid catalyst.

General Procedure:

  • A mixture of 2-amino-3-cyano-4-methylthiophene (1 equivalent) and the corresponding nitrile (1.1 equivalents) is dissolved in a suitable solvent such as dioxane.

  • Dry hydrogen chloride gas is bubbled through the reaction mixture for a specified period while stirring at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried.

  • The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Protocol for MCF-7 and MDA-MB-231 Cell Lines:

  • Cell Seeding: The breast cancer cell lines (MCF-7 and MDA-MB-231) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48 hours. A control group with no compound treatment is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.

Signaling Pathway and Experimental Workflow Visualization

The anticancer activity of many pyrimidine derivatives is attributed to their ability to inhibit protein kinases involved in cancer cell proliferation and survival. A common target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of the VEGFR-2 signaling pathway can block the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Inhibitor Pyrimidine-5-carboxylate Analog (Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrimidine-5-carboxylate analogs.

Experimental Workflow for Anticancer Drug Screening

Experimental_Workflow start Start: Synthesize Pyrimidine Analogs char Characterize Compounds (NMR, Mass Spec, etc.) start->char screen In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) char->screen select Select Lead Compounds (Based on IC50 values) screen->select kinase Kinase Inhibition Assay (e.g., VEGFR-2 Assay) select->kinase pathway Downstream Pathway Analysis (Western Blot for p-ERK, p-Akt) kinase->pathway invivo In Vivo Efficacy Studies (Xenograft Models) pathway->invivo end End: Identify Clinical Candidate invivo->end

A Comparative Guide to the Reactivity of Ethyl and Methyl 4-Methylpyrimidine-5-carboxylate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, pyrimidine derivatives serve as crucial building blocks. Among these, 4-methylpyrimidine-5-carboxylates are of significant interest. The choice between an ethyl or methyl ester functional group on this scaffold can subtly but significantly influence reaction kinetics, yields, and purification profiles. This guide provides an objective comparison of Ethyl 4-methylpyrimidine-5-carboxylate and its methyl ester analogue, Mthis compound, in common synthetic transformations, supported by established chemical principles and available experimental data.

Synthesis of the Starting Esters

Both ethyl and mthis compound can be synthesized through several established routes, most commonly via the Biginelli or similar multicomponent reactions. The choice of alcohol (ethanol or methanol) during the synthesis or in a subsequent transesterification step dictates the final ester product.

General Synthesis Workflow:

reagents β-Ketoester (Ethyl or Methyl Acetoacetate) + Aldehyde + Urea/Thiourea dihydropyrimidine Dihydropyrimidine Intermediate reagents->dihydropyrimidine Biginelli Reaction oxidation Oxidation dihydropyrimidine->oxidation product Ethyl or Methyl 4-methylpyrimidine-5-carboxylate oxidation->product

Caption: General workflow for the synthesis of 4-methylpyrimidine-5-carboxylates.

Comparative Reactivity in Key Reactions

The primary difference in reactivity between the ethyl and methyl esters stems from steric hindrance and the nature of the alkoxy leaving group in nucleophilic acyl substitution reactions.

Hydrolysis

Hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation. Generally, methyl esters hydrolyze at a slightly faster rate than ethyl esters under both acidic and basic conditions. This is attributed to the smaller size of the methyl group, which presents less steric hindrance to the incoming nucleophile (water or hydroxide ion).

Reaction ConditionReactantRelative RateProduct
Acidic (e.g., HCl) This compoundSlower4-Methylpyrimidine-5-carboxylic acid
Mthis compoundFaster4-Methylpyrimidine-5-carboxylic acid
Basic (e.g., NaOH) This compoundSlowerSodium 4-methylpyrimidine-5-carboxylate
Mthis compoundFasterSodium 4-methylpyrimidine-5-carboxylate

Experimental Protocol: Alkaline Hydrolysis

  • Dissolve Ethyl/Mthis compound in a suitable solvent (e.g., a mixture of ethanol and water).

  • Add an excess of aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter, wash with cold water, and dry the product.

Transesterification

Transesterification, the conversion of one ester to another, is a reversible reaction. To drive the reaction to completion, a large excess of the desired alcohol is typically used. The relative ease of transesterification follows the same principles as hydrolysis. It is generally easier to convert an ethyl ester to a methyl ester than the reverse, due to the lower steric hindrance of methanol.

Starting EsterReagent (in excess)ProductRelative Ease
This compoundMethanolMthis compoundMore Favorable
Mthis compoundEthanolThis compoundLess Favorable

Experimental Protocol: Acid-Catalyzed Transesterification

  • Dissolve the starting ester in a large excess of the desired alcohol (e.g., to convert the ethyl ester to the methyl ester, dissolve it in methanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the reaction by TLC or Gas Chromatography (GC).

  • Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Remove the excess alcohol under reduced pressure.

  • Extract the product with a suitable organic solvent, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate to obtain the crude product, which can be further purified by chromatography or distillation.

cluster_0 Transesterification Start_Ethyl This compound Product_Methyl Mthis compound Start_Ethyl->Product_Methyl + CH3OH (excess) [H+] Start_Methyl Mthis compound Product_Ethyl This compound Start_Methyl->Product_Ethyl + CH3CH2OH (excess) [H+] cluster_1 Amide Formation Pathways Ester Ethyl or Methyl 4-methylpyrimidine-5-carboxylate Amide 4-Methyl-N-R-pyrimidine-5-carboxamide Ester->Amide Direct Aminolysis (Heat) Carboxylic_Acid 4-Methylpyrimidine-5-carboxylic acid Ester->Carboxylic_Acid Hydrolysis Amine R-NH₂ Amine->Amide Carboxylic_Acid->Amide Activation Coupling Coupling Agent Coupling->Amide

Safety Operating Guide

Proper Disposal of Ethyl 4-methylpyrimidine-5-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Ethyl 4-methylpyrimidine-5-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. Adherence to these guidelines is critical for maintaining a safe laboratory environment.

I. Hazard and Safety Information

Before handling, it is crucial to be aware of the hazards associated with this compound. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.

Hazard ClassificationDescriptionPrecautionary Measures
Skin Corrosion/Irritation Causes skin irritation.[1]Wear protective gloves and long-sleeved clothing.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Wear safety goggles.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1]Work in a well-ventilated area or under a fume hood.
Flammable Liquid Flammable liquid and vapor.Keep away from heat, sparks, open flames, and hot surfaces.[2]

II. Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound for disposal.

  • Eye Protection: Chemical safety goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or long-sleeved clothing to prevent skin contact.[1]

III. Step-by-Step Disposal Protocol

The disposal of this compound is governed by local, state, and federal regulations for hazardous waste. Do not discharge down the drain or dispose of with regular trash.[3]

Experimental Protocol: Collection and Preparation of Waste for Disposal

  • Designate a Waste Container:

    • Use a clearly labeled, dedicated container for the collection of this compound waste.

    • The container must be compatible with the chemical and have a tightly sealing lid.[4][5]

    • For liquid waste, an amber glass bottle is suitable. For solid waste, a sealable plastic or metal container can be used.

  • Label the Waste Container:

    • Affix a "HAZARDOUS WASTE" label to the container.[5]

    • Clearly write the full chemical name: "this compound". Avoid abbreviations.

    • Indicate the approximate concentration and quantity of the waste.

  • Waste Collection:

    • Solid Waste: If the compound is in solid form, carefully sweep it up, avoiding dust formation, and place it into the designated solid waste container.[1]

    • Liquid Waste: If the compound is in a solution, pour it carefully into the designated liquid waste container. Use a funnel to prevent spills.

    • Contaminated Materials: Any materials used for cleaning up spills (e.g., absorbent pads, paper towels) or items that have come into direct contact with the chemical (e.g., pipette tips, contaminated glassware) must also be disposed of as hazardous waste in the appropriate solid waste container.

  • Storage of Waste:

    • Keep the waste container securely closed when not in use.[4][5]

    • Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

    • Store away from sources of ignition.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with accurate information about the waste stream.

IV. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Wear PPE: Before attempting to clean up, don the appropriate personal protective equipment as outlined in Section II.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels on a large spill of a flammable liquid.

  • Clean-up: Carefully scoop or sweep up the contained material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move to fresh air.[1]

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify Waste (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Labeled Hazardous Waste Container B->C D Segregate Waste (Solid vs. Liquid) C->D E Transfer Waste to Container (Solids: Sweep, Liquids: Pour) D->E F Securely Close Container E->F G Store in Designated Hazardous Waste Area F->G H Contact EHS for Disposal G->H

Caption: Disposal workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.